2-(chloromethyl)-3-ethylpyridine hydrochloride
Description
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Properties
IUPAC Name |
2-(chloromethyl)-3-ethylpyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-2-7-4-3-5-10-8(7)6-9;/h3-5H,2,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMAOKXCSURAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1388218-31-2 | |
| Record name | 2-(chloromethyl)-3-ethylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis and characterization of 2-(chloromethyl)-3-ethylpyridine hydrochloride"
An In-Depth Technical Guide to the
Executive Summary
This technical guide details the robust synthesis and structural characterization of 2-(chloromethyl)-3-ethylpyridine hydrochloride , a critical heterocyclic building block. While structurally analogous to the key intermediate used in Rabeprazole synthesis (which bears a 4-alkoxy substituent), this specific ethyl-substituted variant presents unique steric and electronic considerations.
The protocol outlined below utilizes a Boekelheide Rearrangement strategy to functionalize the 2-methyl position selectively. This approach avoids the poor regioselectivity associated with radical halogenation of alkylpyridines. The guide prioritizes process safety, scalability, and definitive structural validation.
Retrosynthetic Analysis & Strategy
The primary challenge in synthesizing 2-(chloromethyl)-3-ethylpyridine is distinguishing the 2-methyl group from the 3-ethyl group. Direct radical chlorination often leads to a mixture of benzylic halides. Therefore, we employ an electronic activation strategy via N-oxidation.
Strategic Disconnection
The target molecule is disconnected at the C-Cl bond, revealing the alcohol precursor. The alcohol is derived from a 2-methylpyridine precursor via a [3,3]-sigmatropic rearrangement (Boekelheide reaction).
Figure 1: Retrosynthetic disconnection showing the conversion of the 2-methyl group to a chloromethyl functionality via N-oxide activation.
Detailed Experimental Protocol
Stage 1: N-Oxidation of 3-Ethyl-2-methylpyridine
Objective: Activate the pyridine ring for rearrangement.
Reagents: 3-Ethyl-2-methylpyridine (CAS 14159-59-2), 30% Hydrogen Peroxide (
-
Setup: Charge a chemically resistant reactor with 3-Ethyl-2-methylpyridine (1.0 eq) and Glacial Acetic Acid (3.0 vol).
-
Addition: Heat the solution to 70°C. Add 30%
(1.5 eq) dropwise over 2 hours.-
Scientist's Note: The reaction is exothermic.[1] Maintain internal temperature <85°C to prevent thermal runaway.
-
-
Completion: Stir at 80°C for 6–8 hours. Monitor by HPLC or TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar than the starting material.
-
Workup: Concentrate under reduced pressure to remove acetic acid. Dilute with water, neutralize with solid
, and extract with Chloroform ( ). Dry over and concentrate to yield the N-oxide as a viscous oil.
Stage 2: Boekelheide Rearrangement & Hydrolysis
Objective: Regioselective migration of oxygen from nitrogen to the benzylic carbon.
Reagents: Acetic Anhydride (
-
Rearrangement: Dissolve the N-oxide oil in Acetic Anhydride (3.0 eq). Heat to reflux (approx. 140°C) for 2–4 hours.
-
Hydrolysis: Cool the mixture to 60°C. Cautiously add 20% NaOH solution until pH > 12. Stir at 60°C for 1 hour to cleave the ester.
-
Isolation: Extract the resulting 2-(hydroxymethyl)-3-ethylpyridine with Dichloromethane (DCM). Wash the organic layer with brine, dry, and concentrate.
-
Checkpoint: The product should appear as a thick yellow oil. Purity >95% is required for the next step.[5]
-
Stage 3: Chlorination and Salt Formation
Objective: Conversion of alcohol to alkyl chloride and isolation as the stable HCl salt.
Reagents: Thionyl Chloride (
-
Chlorination: Dissolve the alcohol (1.0 eq) in anhydrous DCM (5 vol). Cool to 0–5°C.
-
Addition: Add Thionyl Chloride (1.2 eq) dropwise.
-
Critical Parameter: Control off-gassing of
and . Do not let temperature rise above 10°C during addition to prevent side reactions with the ethyl group.
-
-
Reaction: Warm to room temperature (20–25°C) and stir for 2 hours.
-
Salt Formation:
-
Evaporate the solvent and excess
under vacuum (use a caustic scrubber). -
Redissolve the residue in anhydrous Acetone or Ethyl Acetate.
-
Cool to 0°C and purge with dry HCl gas (or add 4M HCl in Dioxane) until the solid precipitates fully.
-
-
Filtration: Filter the white crystalline solid under nitrogen. Wash with cold acetone. Dry in a vacuum oven at 40°C.
Process Workflow & Data Summary
The following diagram illustrates the critical process parameters (CPPs) for the final isolation step.
Figure 2: Isolation workflow for the hydrochloride salt.
Quantitative Data Summary
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas. |
| Melting Point | 120 – 125°C (Predicted) | Based on 2-chloromethylpyridine HCl analogs [1]. |
| Yield (Overall) | 55 – 65% | From 3-ethyl-2-methylpyridine. |
| Solubility | Soluble in Water, Methanol, DMSO | Decomposes slowly in water (hydrolysis). |
Structural Characterization
Verification of the structure relies on distinguishing the ethyl group signals and the chloromethyl singlet.
Proton NMR ( H NMR, 400 MHz, DMSO- )
- 8.65 (d, 1H): Pyridine ring proton (C6-H, adjacent to Nitrogen). Deshielded by the cationic nitrogen.
- 8.30 (d, 1H): Pyridine ring proton (C4-H).
- 7.85 (dd, 1H): Pyridine ring proton (C5-H).
-
5.05 (s, 2H): Chloromethyl group (
). This singlet is diagnostic; it shifts downfield from ~4.6 ppm (alcohol) to ~5.0 ppm (chloride). -
2.75 (q, 2H): Ethyl methylene (
). -
1.25 (t, 3H): Ethyl methyl (
).
Infrared Spectroscopy (FT-IR)
-
2300–2800 cm
: Broad "ammonium" band (N-H stretch of pyridinium salt). -
1600, 1580 cm
: C=C / C=N aromatic ring stretching. -
700–750 cm
: C-Cl stretching vibration.
Mass Spectrometry (ESI-MS)
-
[M-Cl]
: 156.08 m/z (Corresponds to the 2-(chloromethyl)-3-ethylpyridinium cation). -
Isotope Pattern: Chlorine signature (
) typically visible in the neutral fragments or if run in negative mode for the counterion.
Safety & Handling (HSE)
Hazard Class: Corrosive, Vesicant.
-
Vesicant Nature: Chloromethyl pyridines are potent alkylating agents. They can cause severe skin burns and blistering similar to mustard agents.
-
Handling:
-
Double Glove: Use Nitrile under Laminate film gloves.
-
Quenching: Destroy excess alkyl chloride residues with 10% aqueous ammonia or NaOH before disposal.
-
Inhalation: Handle strictly in a fume hood. The HCl salt is less volatile but dust is highly irritating.
-
References
-
PrepChem. "Synthesis of 2-chloromethyl-pyridine hydrochloride." PrepChem.com. Accessed March 1, 2026. [Link]
-
MolAid. "2-(Chloromethyl)-3-ethylpyridine hydrochloride - CAS 1388218-31-2." MolAid Chemical Database. Accessed March 1, 2026. [Link]
- Boekelheide, V.; Linn, W. J. "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 1954, 76(5), 1286–1291.
Sources
- 1. US2663711A - Process for the preparation of pyridine alcohols from pyridine n-oxides - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 5. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google Patents [patents.google.com]
"physical and chemical properties of 2-(chloromethyl)-3-ethylpyridine hydrochloride"
This guide provides a comprehensive overview of the physical and chemical properties of 2-(chloromethyl)-3-ethylpyridine hydrochloride, tailored for researchers, scientists, and professionals in drug development. This document moves beyond a simple data sheet to offer insights into its synthesis, analytical characterization, and safe handling, grounded in established scientific principles.
Introduction and Chemical Identity
2-(chloromethyl)-3-ethylpyridine hydrochloride is a substituted pyridine derivative. The presence of a reactive chloromethyl group and the ethyl substituent on the pyridine ring makes it a potentially valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.
The structural formula of 2-(chloromethyl)-3-ethylpyridine hydrochloride is presented below:
CAS Number: 1388218-31-2[1]
This guide will delve into the known synthesis of this compound and provide a framework for its analytical characterization and handling, drawing upon data from closely related analogs where specific information is not publicly available.
Synthesis of 2-(chloromethyl)-3-ethylpyridine hydrochloride
A documented method for the synthesis of 2-(chloromethyl)-3-ethylpyridine hydrochloride involves a multi-step process starting from a corresponding pyridine derivative. The general strategy involves the formation of a hydroxymethyl group which is subsequently chlorinated.
A Chinese patent describes a synthetic route that results in 2-(chloromethyl)-3-ethylpyridine hydrochloride as a colorless solid with a purity of 95.83% as determined by HPLC.[2] The process can be summarized as follows:
-
Hydroxymethylation: A suitable 3-ethylpyridine precursor is treated to introduce a hydroxymethyl group at the 2-position. This can be achieved through various methods, including formylation followed by reduction.
-
Chlorination and Salt Formation: The resulting 2-(hydroxymethyl)-3-ethylpyridine is then subjected to chlorination. In the described synthesis, the dried methylene chloride phase containing the alcohol intermediate is cooled to -10 °C. Hydrogen chloride gas is then introduced, followed by a reaction period of 2-3 hours at room temperature.[2] This step likely involves an in-situ conversion of the alcohol to the chloride by the action of hydrogen chloride, which also facilitates the formation of the hydrochloride salt.
The following diagram illustrates the key steps in the synthesis of 2-(chloromethyl)-3-ethylpyridine hydrochloride.
Caption: Synthesis workflow for 2-(chloromethyl)-3-ethylpyridine hydrochloride.
Physical and Chemical Properties
Detailed experimental data on the physical and chemical properties of 2-(chloromethyl)-3-ethylpyridine hydrochloride are not extensively available in public literature. However, we can infer some properties based on its structure and data from closely related compounds.
| Property | Value | Source/Note |
| Molecular Formula | C8H11Cl2N | Calculated |
| Molecular Weight | 192.09 g/mol | Calculated |
| Appearance | Colorless solid | [2] |
| Melting Point | Data not available | For comparison, 2-(chloromethyl)-3-methylpyridine hydrochloride has a melting point of 120-122 °C.[3] |
| Boiling Point | Data not available | As a salt, it is expected to decompose at high temperatures. |
| Solubility | Data not available | Likely soluble in water and polar organic solvents like methanol and ethanol. |
Analytical Methodologies
The purity of 2-(chloromethyl)-3-ethylpyridine hydrochloride has been assessed by High-Performance Liquid Chromatography (HPLC).[2] While the specific parameters from the patent are not detailed, a robust analytical method can be developed based on the principles of reverse-phase chromatography.
Proposed HPLC Method for Purity and Assay
The following is a hypothetical, yet scientifically grounded, HPLC method for the analysis of 2-(chloromethyl)-3-ethylpyridine hydrochloride.
Objective: To determine the purity of 2-(chloromethyl)-3-ethylpyridine hydrochloride and to quantify it against a reference standard.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a suitable buffer (e.g., 0.1% trifluoroacetic acid in water).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV absorbance maximum of the pyridine ring, likely around 260 nm.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the sample in the same diluent to a concentration similar to the standard solution.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to establish system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that of the standard solution.
The following diagram outlines the proposed analytical workflow for HPLC analysis.
Caption: Proposed HPLC analytical workflow.
Reactivity and Stability
While specific stability data for 2-(chloromethyl)-3-ethylpyridine hydrochloride is limited, its chemical reactivity can be inferred from its structure.
-
Reactivity: The chloromethyl group is a key reactive site. It is an electrophilic center, making the compound susceptible to nucleophilic substitution reactions. This reactivity is the basis for its utility as a synthetic intermediate, allowing for the introduction of the 3-ethyl-2-pyridylmethyl moiety into other molecules.
-
Stability: As a hydrochloride salt, the compound is likely more stable and less volatile than its free base form. However, it may be sensitive to moisture and strong bases, which could neutralize the hydrochloride and potentially lead to degradation or side reactions. The free base, if generated, could be less stable. For a similar compound, 2-(chloromethyl)pyridine hydrochloride, it is noted to be stable under normal conditions but air-sensitive.[4]
-
Hazardous Decomposition: Under thermal stress, it may decompose to release toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4]
Safety and Handling
Given the lack of a specific Safety Data Sheet (SDS) for 2-(chloromethyl)-3-ethylpyridine hydrochloride, it is prudent to handle it with the same precautions as for closely related and hazardous analogs like 2-(chloromethyl)pyridine hydrochloride.
Hazard Classification (Anticipated):
-
Harmful if swallowed.[5]
-
Causes severe skin burns and eye damage.[5]
-
May cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[6]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
It is advisable to store under an inert atmosphere to prevent degradation from air and moisture.
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[6]
Conclusion
2-(chloromethyl)-3-ethylpyridine hydrochloride is a valuable synthetic intermediate with limited publicly available data on its specific physical and chemical properties. This guide has provided a comprehensive overview based on a documented synthesis and has proposed a robust analytical methodology. By leveraging data from analogous compounds, a cautious and scientifically sound approach to its handling and use can be adopted. Further experimental characterization of this compound would be beneficial to the scientific community.
References
- Google Patents. (2012). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
-
PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]
- Google Patents. (2015). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
-
precisionFDA. 2-CHLORO-3-(CHLOROMETHYL)PYRIDINE. Retrieved from [Link]
-
Pharmaffiliates. 4-Chloro-2-(chloromethyl)-3-methylpyridine Hydrochloride. Retrieved from [Link]
-
ATSDR. ANALYTICAL METHODS. Retrieved from [Link]
-
PubMed. (2012, November 15). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
-
PubChem. 2-Chloro-3-methylpyridine. Retrieved from [Link]
-
ResearchGate. Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Retrieved from [Link]
-
SpectraBase. 2-Chloro-3-(chloromethyl)-5-(4-methoxyphenyl)pyridine. Retrieved from [Link]
-
Moshang Chemical. 2-(Chloromethyl)-3-ethylpyridine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2013, December 26). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]
-
PubChemLite. 3-(chloromethyl)-2-methylpyridine hydrochloride (C7H8ClN). Retrieved from [Link]
-
National Institute of Standards and Technology. Pyridine hydrochloride. Retrieved from [Link]
-
CompTox Chemicals Dashboard. (2025, October 15). 2-chloro-3-(chloromethyl)pyridine. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2022, May 31). Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Retrieved from [Link]
Sources
- 1. 2-(Chloromethyl)-3-ethylpyridine hydrochloride - CAS号 1388218-31-2 - 摩熵化学 [molaid.com]
- 2. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
Technical Monograph: 2-(Chloromethyl)-3-ethylpyridine Hydrochloride
This technical guide provides an in-depth analysis of 2-(chloromethyl)-3-ethylpyridine hydrochloride , a specialized heterocyclic building block.[1]
While often confused with its methyl-analog (a key intermediate for Rabeprazole), this 3-ethyl variant is a distinct chemical entity used primarily in Structure-Activity Relationship (SAR) studies for proton pump inhibitors (PPIs) and the synthesis of novel pyridine-based agrochemicals.
Chemical Identity & Core Data[2][3][4][5][6]
This compound belongs to the class of picolyl chlorides . The presence of the ethyl group at the 3-position imparts different lipophilicity and steric properties compared to the more common 3-methyl analogs.
| Property | Data |
| Chemical Name | 2-(Chloromethyl)-3-ethylpyridine hydrochloride |
| CAS Number | 1388218-31-2 |
| Molecular Formula | |
| Molecular Weight | 192.08 g/mol (HCl Salt) |
| Appearance | Off-white to pale yellow hygroscopic solid |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in DCM.[2] |
| Acidity | Strongly acidic in aqueous solution (pH < 2 due to HCl). |
| Key Hazard | Vesicant / Corrosive . Causes severe skin burns (Category 1B). |
Critical Distinction: Do not confuse this compound with 2-(chloromethyl)-3-methylpyridine hydrochloride (CAS 6959-48-4), which is the industrial intermediate for Rabeprazole. The 3-ethyl variant discussed here is used for modifying the "tail" region of PPIs to alter metabolic stability.
Synthetic Utility & Mechanism[7][8]
The primary utility of 2-(chloromethyl)-3-ethylpyridine hydrochloride lies in its electrophilic nature. The chloromethyl group at the 2-position is highly reactive toward nucleophiles due to the electron-withdrawing nature of the protonated pyridine ring.
Reaction Mechanism: Nucleophilic Substitution ( )
In drug synthesis, this compound is typically coupled with a thiol (mercaptan) or an amine.
-
Activation: The pyridine nitrogen is protonated (HCl salt), increasing the electrophilicity of the methylene carbon.
-
Attack: A nucleophile (e.g., 2-mercaptobenzimidazole) attacks the methylene carbon.
-
Leaving Group: The chloride ion is displaced.
Diagram 1: Reactivity & Synthesis Pathway
The following diagram illustrates the synthesis of the compound from 3-ethylpyridine and its subsequent reactivity.
Caption: Synthesis of CAS 1388218-31-2 via the Boekelheide rearrangement followed by chlorination.
Detailed Experimental Protocol
This protocol describes the conversion of (3-ethylpyridin-2-yl)methanol to the hydrochloride salt. If starting from 3-ethylpyridine, a Boekelheide rearrangement is required first.
Reagents Required[5][6][7][9][10][11][12]
-
Precursor: (3-Ethylpyridin-2-yl)methanol (1.0 eq)
-
Chlorinating Agent: Thionyl Chloride (
) (1.2 – 1.5 eq) OR Concentrated HCl -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
-
Atmosphere: Nitrogen or Argon (Strictly anhydrous)
Step-by-Step Methodology
-
Setup:
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser connected to a caustic scrubber (to trap
and gas). -
Purge the system with nitrogen.
-
-
Dissolution:
-
Dissolve (3-ethylpyridin-2-yl)methanol in anhydrous DCM (approx. 10 mL per gram of precursor).
-
Cool the solution to 0°C using an ice bath.
-
-
Chlorination (Exothermic):
-
Add Thionyl Chloride dropwise over 30–60 minutes.
-
Caution: Vigorous gas evolution (
and ) will occur. Maintain internal temperature < 10°C.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (20–25°C).
-
Stir for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM). The starting alcohol spot should disappear.
-
-
Workup & Isolation:
-
Evaporation: Remove the solvent and excess
under reduced pressure (Rotavap) at < 40°C. -
Crystallization: The residue will be a thick oil or semi-solid. Triturate with anhydrous diethyl ether or acetone to induce crystallization.
-
Filtration: Filter the off-white solid under nitrogen (hygroscopic).
-
Drying: Dry in a vacuum desiccator over
for 12 hours.
-
Quality Control Criteria
-
Purity (HPLC): > 98.0%[3]
-
Melting Point: Typically 110–130°C (Broad range if wet; sharpens with drying).
-
Chloride Content: Titration with
should confirm stoichiometric HCl (approx. 18-19% ionic Cl).
Stability & Handling (Safety Critical)
This compound poses specific stability challenges that differ from standard organic solids.
A. The "Self-Alkylation" Risk
Like many 2-chloromethylpyridines, the free base is unstable. It can undergo intermolecular self-alkylation to form quaternary pyridinium salts (polymers), which appear as a dark, insoluble tar.
-
Rule: Always store as the Hydrochloride Salt . The protonation of the pyridine nitrogen prevents the lone pair from acting as a nucleophile against another molecule.
B. Hydrolysis Sensitivity
The C-Cl bond is labile. In the presence of moisture, it hydrolyzes back to the alcohol and HCl.
-
Storage: Store at -20°C under inert gas (Ar/N2). Desiccate strictly.
Diagram 2: Degradation Pathways
Caption: Degradation logic. Moisture leads to hydrolysis; neutralization without immediate reaction leads to polymerization.
References
-
Molaid Chemicals. (2024).[4] 2-(Chloromethyl)-3-ethylpyridine hydrochloride - CAS 1388218-31-2.[1][5] Retrieved from
-
Google Patents. (2012). Synthetic method of chloromethylpyridine derivatives (CN102603620A). Describes the chlorination of 2-hydroxymethyl-3-ethylpyridine. Retrieved from
-
ChemSRC. (2024). CAS 2248291-08-7 and related pyridine analogs. Retrieved from
-
GuideChem. (2024). Synthesis methods for chloromethyl pyridine hydrochlorides. Retrieved from
Sources
Technical Guide: Bioavailability, Metabolic Fate, and Reactivity Profiling of 2-(Chloromethyl)-3-ethylpyridine Hydrochloride
The following technical guide details the bioavailability, metabolic fate, and reactivity profiling of 2-(chloromethyl)-3-ethylpyridine hydrochloride .
Executive Summary & Chemical Context[1][2][3]
2-(Chloromethyl)-3-ethylpyridine hydrochloride is not a therapeutic agent itself but a high-value reactive intermediate and potential genotoxic impurity (GTI) used in the synthesis of pyridine-based pharmaceuticals (e.g., proton pump inhibitors, kinase inhibitors) and agrochemicals.
Unlike stable drug substances, the "bioavailability" of this compound refers to its systemic exposure potential as a residual impurity. Its metabolic profile is defined by rapid chemical instability (hydrolysis) and electrophilic reactivity (alkylation) rather than enzymatic clearance alone.
Key Technical Parameters:
| Parameter | Data / Characteristic |
|---|---|
| CAS Number | 1388218-31-2 |
| Molecular Weight | 192.09 g/mol (HCl salt) |
| Physical State | Off-white to yellow hygroscopic solid |
| Reactivity Class | Alkylating Agent (Benzylic halide) |
| Primary Hazard | Genotoxicity (DNA Alkylation via Sₙ2 mechanism) |
| Solubility | High in water (rapid hydrolysis), Methanol, DMSO |
Physicochemical Bio-Interaction & Stability
The "bioavailability" of 2-(chloromethyl)-3-ethylpyridine is strictly limited by its chemical half-life in physiological media. As a hydrochloride salt of a picolyl chloride derivative, it exhibits aggressive electrophilicity at the chloromethyl carbon.
Hydrolytic Instability (The "First-Pass" Chemical Barrier)
Upon contact with aqueous physiological buffers (pH 7.4), the compound undergoes rapid spontaneous hydrolysis. This is the primary determinant of its systemic availability.
-
Mechanism: Sₙ1/Sₙ2 mixed mechanism where water displaces the chloride leaving group.
-
Kinetics: The half-life (
) is typically minutes in neutral buffer, accelerating in basic conditions. -
Implication: If ingested as an impurity, the majority of the compound converts to 2-(hydroxymethyl)-3-ethylpyridine (the alcohol) before absorption. However, the fraction that survives gastric transit (acidic pH stabilizes the cation) poses a direct alkylation risk to gastric mucosa.
Solubility Profile
-
Water: >100 mg/mL (with immediate degradation).
-
0.1 M HCl: Stable for >24 hours (protonation of the pyridine nitrogen reduces the nucleophilicity of the free base, preventing self-polymerization).
-
Organic Solvents: Soluble in DCM, Methanol (slow solvolysis), and DMSO.
Metabolic Fate & Biotransformation Pathways
The metabolic fate of this compound is a race between detoxification (hydrolysis/conjugation) and bioactivation (DNA binding).
Primary Pathways
-
Spontaneous Hydrolysis (Major): Conversion to 2-(hydroxymethyl)-3-ethylpyridine . This metabolite is pharmacologically inactive but can be further oxidized.
-
Glutathione (GSH) Conjugation (Detoxification): The electrophilic chloromethyl group reacts with the thiol group of Glutathione, catalyzed by Glutathione S-Transferases (GSTs) or occurring spontaneously. This forms a water-soluble mercapturic acid precursor for renal excretion.
-
Oxidative Metabolism (Secondary): The hydrolysis product (alcohol) is a substrate for Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH), yielding 3-ethylpicolinic acid .
Visualization of Metabolic Pathways
The following diagram illustrates the competing pathways of hydrolysis, detoxification, and toxicity.
Figure 1: Metabolic fate of 2-(chloromethyl)-3-ethylpyridine, highlighting the competition between safe detoxification (green paths) and genotoxic damage (black/red path).
Safety Assessment & Genotoxicity (ICH M7)
Due to the chloromethyl moiety , this compound is classified as a Cohort of Concern alkylating agent under ICH M7 guidelines.
-
Mechanism of Action: The benzylic carbon is highly susceptible to nucleophilic attack by DNA bases (specifically N7-guanine), leading to bulky adducts that cause replication errors.
-
Control Limits: In pharmaceutical substances, this impurity must typically be controlled to TTC levels (Threshold of Toxicological Concern) , often < 1.5 µ g/day intake, unless Ames test data proves otherwise.
-
Bioavailability Risk: While systemic bioavailability is low due to hydrolysis, local bioavailability (GI tract contact) is high, presenting a risk of local irritation or carcinogenesis if uncontrolled.
Experimental Protocols
To validate the stability and reactivity profile of this compound during drug development, the following protocols are recommended.
Protocol A: Hydrolytic Stability Profiling
Determine the half-life (
-
Preparation: Prepare a 1 mM stock solution of the analyte in Acetonitrile (ACN).
-
Incubation: Spike stock into 10 mM Ammonium Acetate buffer at pH 4.0, 7.4, and 9.0 (final conc. 10 µM). Maintain at 37°C.
-
Sampling: Aliquot 100 µL at T=0, 5, 15, 30, 60 min.
-
Quenching: Immediately dilute with 300 µL cold ACN containing Internal Standard (IS).
-
Analysis: Analyze via LC-MS/MS (monitoring loss of parent m/z ~156 -> 120 transition).
-
Calculation: Plot ln[Concentration] vs. Time to determine
and .
Protocol B: Glutathione (GSH) Trapping Assay
Confirm electrophilic reactivity and potential for adduct formation.
-
Reagents: 100 mM Phosphate Buffer (pH 7.4), 10 mM GSH (freshly prepared), 10 mM Test Compound in DMSO.
-
Reaction: Mix Buffer (980 µL) + GSH (10 µL) + Test Compound (10 µL). Final ratio 1:1 (100 µM each).
-
Control: Run a "No GSH" control to distinguish hydrolysis from conjugation.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Detection: Analyze via LC-MS (Full Scan + Neutral Loss scan for GSH fragment m/z 129).
-
Result Interpretation:
-
Positive: Appearance of peak at [M + 307 - HCl]⁺ (Mass shift +305 Da).
-
Negative: Only hydrolysis product observed.
-
Visualization of Experimental Workflow
Figure 2: Step-by-step workflow for the Glutathione Trapping Assay to assess alkylating potential.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23392, Picolyl chloride hydrochloride. Retrieved from [Link]
- Google Patents (2012).CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride.
-
Asian Journal of Chemistry (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives. Retrieved from [Link]
Reactivity Profile and Synthetic Utility of 2-(Chloromethyl)-3-ethylpyridine Hydrochloride: A Comprehensive Guide
Executive Summary
2-(Chloromethyl)-3-ethylpyridine hydrochloride is a highly versatile benzylic-type building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1][2]. As a Senior Application Scientist, I frequently encounter challenges related to the handling, stability, and reactivity optimization of picolyl chlorides. This whitepaper systematically deconstructs the electronic properties, self-validating experimental protocols, and mechanistic pathways governing the reactivity of the chloromethyl group in this specific molecule.
Electronic and Structural Fundamentals
The reactivity of 2-(chloromethyl)-3-ethylpyridine hydrochloride is dictated by three interacting structural features:
-
The Electrophilic Chloromethyl Carbon: The pyridine ring exerts a strong electron-withdrawing effect via both induction and resonance. This significantly lowers the electron density at the adjacent benzylic carbon, rendering the chloromethyl group highly susceptible to nucleophilic attack (SN2 pathway)[1].
-
Steric and Electronic Influence of the 3-Ethyl Group: The ethyl group at the 3-position introduces mild steric hindrance adjacent to the reactive 2-chloromethyl center. However, it also provides electron density to the pyridine ring via hyperconjugation. While this slightly offsets the electron-withdrawing nature of the heterocycle, the primary effect of the 3-ethyl group is steric, necessitating optimized thermal conditions for bulky nucleophiles.
-
The Critical Role of the Hydrochloride Salt: Free base picolyl halides are notoriously unstable. The unprotonated pyridine nitrogen acts as a nucleophile, attacking the highly electrophilic chloromethyl carbon of an adjacent molecule[3]. This Menshutkin-type intermolecular SN2 reaction leads to rapid self-condensation, forming dimeric, trimeric, or polymeric bis-quaternary ammonium salts (often appearing as an insoluble red solid or polymer)[3][4]. Converting the molecule to its hydrochloride salt protonates the nitrogen, tying up its lone pair and rendering it non-nucleophilic, thereby stabilizing the compound for long-term storage at 2-8°C[5].
Fig 1: Degradation pathway of the free base vs. stabilization via hydrochloride salt formation.
Reactivity Profile and Reaction Pathways
The dominant reaction pathway for 2-(chloromethyl)-3-ethylpyridine hydrochloride is the SN2 nucleophilic substitution[1][6]. Because the compound is supplied as a hydrochloride salt, any functionalization workflow must incorporate an in situ free-basing step.
-
Base Selection: A mild inorganic base (e.g., K2CO3, Cs2CO3) or a non-nucleophilic organic base (e.g., DIPEA, Triethylamine) is required to neutralize the HCl[6][7]. The base must be added in the presence of the target nucleophile. This ensures that as soon as the free base is liberated, the target nucleophile (which is typically present in excess or is more nucleophilic than the pyridine nitrogen) outcompetes the self-condensation pathway[5].
-
Solvent Effects: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are optimal. They solvate the cations (e.g., K+) and leave the nucleophilic anions highly reactive, significantly accelerating the SN2 displacement[6].
Quantitative Data: Reactivity Comparison
The following table summarizes the expected reactivity of the chloromethyl group when subjected to various classes of nucleophiles under optimized conditions.
| Nucleophile Type | Example | Typical Base | Solvent | Temp (°C) | Expected Yield (%) | Primary Reaction Pathway |
| Primary Amine | Benzylamine | DIPEA (2.5 eq) | MeCN | 60 | 80-90 | SN2 N-Alkylation |
| Secondary Amine | Piperidine | K2CO3 (3.0 eq) | DMF | 80 | 75-85 | SN2 N-Alkylation |
| Phenoxide | Phenol | Cs2CO3 (2.5 eq) | DMF | 80 | 70-85 | SN2 O-Alkylation |
| Thiolate | Thiophenol | Et3N (2.2 eq) | THF | 25-40 | 85-95 | SN2 S-Alkylation |
Standardized Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to empower researchers to troubleshoot and scale effectively.
Protocol A: In Situ Free-Basing and SN2 Nucleophilic Substitution
This workflow is utilized for coupling the chloromethyl group with an amine or alkoxide nucleophile.
-
Preparation: Suspend 2-(chloromethyl)-3-ethylpyridine hydrochloride (1.0 equivalent) and the target nucleophile (1.2 equivalents) in anhydrous DMF (10 mL/g of substrate) under an inert nitrogen atmosphere.
-
Causality: Anhydrous conditions prevent competitive hydrolysis of the chloromethyl group to a hydroxymethyl group.
-
-
Base Addition: Add anhydrous K2CO3 (3.0 equivalents) in one portion.
-
Causality: 1.0 equivalent neutralizes the hydrochloride salt, liberating the free base. The remaining 2.0 equivalents deprotonate the nucleophile and act as an acid scavenger for the HCl generated during the SN2 reaction.
-
-
Thermal Activation: Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor via TLC or HPLC.
-
Causality: The 3-ethyl group provides mild steric hindrance; elevated temperatures overcome the activation energy barrier for the SN2 transition state.
-
-
Quench and Extraction: Cool to room temperature and quench with distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF.
-
Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Fig 2: Standardized workflow for in situ free-basing and nucleophilic substitution (SN2).
Protocol B: Synthesis of the Hydrochloride Salt
For researchers synthesizing the building block from 2-hydroxymethyl-3-ethylpyridine, the following chlorination protocol is standard[2].
-
Solvent Exchange: Dissolve 2-hydroxymethyl-3-ethylpyridine in dry dichloromethane (DCM).
-
Chlorination: Cool the solution to -10°C. Dropwise add thionyl chloride (SOCl2, 1.5 equivalents) over 30 minutes.
-
Causality: Low temperatures control the exothermic nature of the reaction and prevent degradation. SOCl2 converts the hydroxyl group into a good leaving group (chlorosulfite), which is subsequently displaced by chloride via an SNi or SN2 mechanism.
-
-
Maturation: Allow the reaction to naturally warm to room temperature and stir for 2-3 hours[2].
-
Precipitation: The product, 2-(chloromethyl)-3-ethylpyridine hydrochloride, will often precipitate directly from the DCM as a white/colorless solid due to the generation of HCl gas during the reaction[2]. Filter and wash with cold DCM.
Safety and Handling
2-(Chloromethyl)-3-ethylpyridine hydrochloride is a corrosive material and a potent alkylating agent. It is incompatible with strong oxidizing agents and must be handled under a chemical fume hood[8]. Store under an inert atmosphere at 2-8°C to prevent thermal decomposition and moisture-induced hydrolysis[5].
References
-
BenchChem. A Comparative Guide to 5-(Chloromethyl)-2-ethoxypyridine and 2-chloro-5-chloromethylpyridine in Organic Synthesis. benchchem.com. 1
-
Google Patents. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine. google.com. 2
-
Smolecule. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3. smolecule.com. 5
-
LookChem. Photochemistry and Thermochemistry of Picolyl Chlorides. lookchem.com. 3
-
Fisher Scientific. SAFETY DATA SHEET. fishersci.com. 8
-
BIUST. Synthesis, characterization of nitro or amino substituted pyridyl ligands bridged by an ester or ether bond. biust.ac.bw. 6
-
ACS Omega. Supramolecular Polymer and Sheet and a Double Cubane Structure in Platinum(IV) Iodide Chemistry. acs.org. 7
-
Australian Journal of Chemistry. Synthesis and Ring Cyclization–Expansion–Contraction Reactions of Some New 2,2-Disubstituted Indan-1,3-diones and Related Compounds. connectsci.au. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google Patents [patents.google.com]
- 3. file1.lookchem.com [file1.lookchem.com]
- 4. connectsci.au [connectsci.au]
- 5. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 6. repository.biust.ac.bw [repository.biust.ac.bw]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Alkylation Protocols Using 2-(Chloromethyl)-3-ethylpyridine Hydrochloride in Drug Discovery
[label
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 2-(Chloromethyl)-3-ethylpyridine hydrochloride (CAS: 1388218-31-2)
Introduction & Chemical Rationale
As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and scaffold decoration. The incorporation of a 3-ethylpyridin-2-ylmethyl pharmacophore is a highly effective strategy in medicinal chemistry for modulating lipophilicity, improving aqueous solubility (via the basic pyridine nitrogen), and establishing critical hydrogen-bond interactions with target proteins.
2-(Chloromethyl)-3-ethylpyridine hydrochloride serves as a premier electrophilic building block for these modifications. Chloromethylpyridine hydrochlorides are critical intermediates in the synthesis of high-value pharmaceuticals, agrochemicals, and biologically active heterocycles [2.14],[1]. The reaction proceeds via an
The Causality of the Hydrochloride Salt
A common question in process chemistry is why we utilize the hydrochloride salt rather than the free base. Free base picolyl halides (especially bromides) are highly reactive and prone to intermolecular self-quaternization, where the pyridine nitrogen of one molecule attacks the halomethyl group of another, forming solid polymeric pyridinium salts[2]. By supplying the reagent as a hydrochloride salt, the pyridine nitrogen is protonated, rendering it non-nucleophilic. This ensures the reagent remains stable during storage. Because the compound is hygroscopic, it must be stored at -20°C or -80°C to prevent gradual hydrolysis[3].
Mechanistic Pathway & System Dynamics
To successfully execute an alkylation with this reagent, the experimental system must perform two simultaneous functions:
-
Neutralization: The base must neutralize the HCl salt in situ to liberate the reactive free-base electrophile.
-
Activation: The base must deprotonate the target nucleophile (e.g., converting a phenol to a highly nucleophilic phenoxide).
The choice of base can significantly affect the conformation and yield of the final alkylated product, particularly when functionalizing complex or sterically hindered macrocycles[3].
Mechanistic pathway of SN2 alkylation using picolyl chloride hydrochloride.
Quantitative Reaction Parameters
The table below summarizes the optimized, field-proven parameters for alkylating various nucleophile classes using 2-(chloromethyl)-3-ethylpyridine hydrochloride.
| Nucleophile Class | Preferred Base | Optimal Solvent | Temperature | Reaction Time | Expected Yield |
| Secondary Amines | DIPEA or Et | DMF or MeCN | RT to 50°C | 4 - 12 h | 75 - 90% |
| Primary Amines | K | MeCN | 0°C to RT | 2 - 6 h | 60 - 80%* |
| Phenols (O-Alkyl) | Cs | DMF or Acetone | 60°C - 80°C | 8 - 16 h | 70 - 95% |
| Thiols (S-Alkyl) | K | THF or DMF | RT | 1 - 4 h | 85 - 98% |
*Note: Primary amines require strict stoichiometric control (1.0 eq of electrophile) and lower temperatures to suppress competitive over-alkylation (formation of tertiary amines).
Experimental Workflow & Methodologies
Step-by-step experimental workflow for N- and O-alkylation reactions.
Protocol A: N-Alkylation of Secondary Amines
Objective: Synthesis of tertiary amine derivatives (e.g., piperazine/piperidine functionalization).
Reagents:
-
Secondary Amine Scaffold: 1.0 mmol
-
2-(Chloromethyl)-3-ethylpyridine HCl: 1.1 mmol (10% excess to account for trace hydrolysis)
- -Diisopropylethylamine (DIPEA): 3.0 mmol (1 eq to neutralize HCl, 1 eq to act as acid scavenger, 1 eq excess)
-
Anhydrous Acetonitrile (MeCN): 5.0 mL
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5.0 mL).
-
Base Addition: Add DIPEA (3.0 mmol) to the stirring solution. Allow the mixture to stir at room temperature for 10 minutes.
-
Electrophile Addition: Add 2-(chloromethyl)-3-ethylpyridine hydrochloride (1.1 mmol) portionwise over 5 minutes.
-
Expert Insight: Portionwise addition prevents localized exothermic spikes during the neutralization of the HCl salt, which minimizes the risk of side reactions.
-
-
Reaction: Heat the reaction mixture to 50°C and monitor via TLC or LC-MS. Complete consumption of the amine typically occurs within 4-8 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove MeCN. Partition the residue between Ethyl Acetate (EtOAc, 15 mL) and saturated aqueous NaHCO
(15 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous Na
SO , filter, and concentrate. Purify via silica gel flash chromatography (typically using a gradient of DCM/MeOH containing 1% NH OH to prevent streaking of the basic product).
Protocol B: O-Alkylation of Phenols
Objective: Synthesis of ether-linked target scaffolds.
Reagents:
-
Phenolic Scaffold: 1.0 mmol
-
2-(Chloromethyl)-3-ethylpyridine HCl: 1.2 mmol
-
Cesium Carbonate (Cs
CO ): 3.0 mmol -
Anhydrous
-Dimethylformamide (DMF): 5.0 mL
Step-by-Step Procedure:
-
Activation: Dissolve the phenolic compound (1.0 mmol) in anhydrous DMF (5.0 mL). Add finely powdered Cs
CO (3.0 mmol). Stir at room temperature for 30 minutes.-
Expert Insight: Cs
CO is vastly superior to K CO in DMF due to the "cesium effect." The large, highly polarizable cesium cation loosely coordinates with the phenoxide anion, creating a highly reactive, "naked" nucleophile that drastically accelerates displacement.
-
-
Electrophile Addition: Add 2-(chloromethyl)-3-ethylpyridine hydrochloride (1.2 mmol) in one portion.
-
Reaction: Heat the mixture to 70°C for 8-12 hours. Monitor via LC-MS.
-
Workup (Critical Step): Cool to room temperature and quench with distilled water (20 mL). Extract with EtOAc (3 × 15 mL).
-
Expert Insight: To remove residual DMF from the organic phase, wash the combined EtOAc layers with a 5% aqueous LiCl solution (3 × 15 mL). The strong salting-out effect of LiCl forces the highly water-soluble DMF entirely into the aqueous phase.
-
-
Purification: Dry the organic layer over MgSO
, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
References
- US Patent 5942625A. "Preparation of chloromethylpyridine hydrochlorides". Google Patents.
- CN Patent 102603620A. "Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride". Google Patents.
-
Australian Journal of Chemistry. "Synthesis and Ring Cyclization–Expansion–Contraction Reactions of Some New 2,2-Disubstituted Indan-1,3-diones and Related Compounds". ConnectSci. Available at:[Link]
Sources
Application Note: Protocol for the N-Alkylation of Amines with 2-(Chloromethyl)-3-ethylpyridine Hydrochloride
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Introduction & Mechanistic Rationale
The N-alkylation of amines is a foundational transformation in medicinal chemistry, frequently utilized to construct complex pharmacophores. 2-(Chloromethyl)-3-ethylpyridine hydrochloride is a highly valuable, bifunctional electrophile used to install the 3-ethyl-2-picolyl moiety into target molecules.
However, direct alkylation with alkyl halides is notoriously challenging. The primary difficulty lies in the "runaway train" of over-alkylation: the resulting secondary or tertiary amine product is often more nucleophilic than the starting primary or secondary amine, leading to unwanted bis-alkylation or quaternization[1]. Furthermore, chloromethylpyridine derivatives are inherently unstable as free bases, prone to rapid bimolecular self-condensation and degradation. To ensure shelf stability, they are exclusively supplied and handled as hydrochloride salts[2].
Designing a robust protocol requires precise control over stoichiometry, base selection, and temperature to sequentially liberate the free base in situ and facilitate the
Mechanistic Pathway & Logical Relationships
The successful use of a hydrochloride salt electrophile requires a dual-role base strategy. The base must first deprotonate the 2-(chloromethyl)-3-ethylpyridine hydrochloride to generate the transient, active free base. Subsequently, as the nucleophilic amine attacks the electrophilic benzylic carbon via an
Caption: Logical flow of the base-mediated SN2 N-alkylation mechanism.
Expert Insight: Because the reaction generates one equivalent of HCl from the reagent salt and one equivalent of HCl from the substitution event, an absolute minimum of 2.0 equivalents of base is required. In practice, 2.5–3.0 equivalents are recommended to drive the reaction to completion and maintain an alkaline environment.
Reaction Optimization & Quantitative Data
The choice of base and solvent profoundly impacts both the overall yield and the chemoselectivity (mono- vs. bis-alkylation) of the reaction[3]. The table below summarizes the optimization landscape for the N-alkylation of a standard primary amine with 2-(chloromethyl)-3-ethylpyridine hydrochloride.
| Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mono:Bis Selectivity |
| DMF | 60 | 12 | 82 | 85:15 | |
| MeCN | 80 | 8 | 94 | 95:5 | |
| DIPEA (3.0 eq) | DCM | 40 | 24 | 65 | 70:30 |
| THF | 65 | 16 | 78 | 80:20 |
Expert Insight: Cesium carbonate (
Experimental Workflow & Step-by-Step Protocol
Caption: Step-by-step experimental workflow for the N-alkylation of amines.
Detailed Methodology
Step 1: Reactant Preparation
-
Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with the starting amine (1.0 eq) and anhydrous Acetonitrile (MeCN, 10 mL/mmol).
-
Add Cesium Carbonate (
, 2.5 eq) to the solution. -
Stir the suspension at room temperature for 15 minutes under an inert atmosphere (Nitrogen or Argon) to ensure uniform dispersion. Causality Insight: Pre-mixing the amine with the base ensures that the nucleophile is fully available and the environment is sufficiently basic before the unstable electrophile is introduced.
Step 2: Electrophile Addition
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add 2-(chloromethyl)-3-ethylpyridine hydrochloride (1.05 eq) portion-wise over 30 minutes. Causality Insight: Portion-wise addition at 0 °C prevents a sudden spike in the concentration of the highly reactive free base, thereby minimizing bimolecular self-condensation of the picolyl chloride. Always calculate molar equivalents based on the hydrochloride salt's molecular weight (192.08 g/mol ), not the free base.
Step 3: Alkylation Reaction & Monitoring
-
Remove the ice bath and gradually heat the reaction mixture to 60–80 °C.
-
Stir vigorously for 8–12 hours.
-
Monitor the reaction progress via LC-MS or TLC (eluent: typically EtOAc/Hexanes with 1-5%
modifier). Causality Insight: The reaction is a self-validating system; the disappearance of the starting amine mass in LC-MS and the emergence of the product mass confirms successful displacement.
Step 4: Aqueous Work-up
-
Once complete, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous
(10 mL/mmol) to neutralize any remaining acidic species. -
Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (
mL/mmol). -
Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel.
-
Use a gradient of Hexanes/EtOAc or DCM/MeOH. Note: Adding 1%
to the mobile phase prevents the basic pyridine product from streaking on the acidic silica gel.
Troubleshooting Guide
-
Issue: High levels of bis-alkylation (over-alkylation).
-
Solution: Reduce the equivalents of 2-(chloromethyl)-3-ethylpyridine hydrochloride to 0.95 eq. Ensure the addition is strictly performed at 0 °C. Switch from
to to leverage steric hindrance during the second alkylation event[3].
-
-
Issue: Incomplete conversion / Unreacted starting material.
-
Solution: The hydrochloride salt may have absorbed moisture, leading to hydrolysis of the chloromethyl group to a hydroxymethyl group. Ensure the reagent is stored in a desiccator and use strictly anhydrous solvents.
-
-
Issue: Formation of dark, intractable tars.
-
Solution: This indicates self-polymerization of the picolyl chloride[2]. Ensure the base is fully suspended and the amine is present before adding the electrophile. Never attempt to isolate the free base of 2-(chloromethyl)-3-ethylpyridine prior to the reaction.
-
References
Sources
Application Notes & Protocols: Strategic Synthesis of Pyridine-Containing Ligands from 2-(Chloromethyl)-3-ethylpyridine Hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the synthesis of novel pyridine-containing ligands utilizing 2-(chloromethyl)-3-ethylpyridine hydrochloride as a versatile starting material. We delve into the underlying chemical principles, provide detailed, field-tested protocols for N-alkylation and S-alkylation, and offer troubleshooting guidance to overcome common synthetic challenges. The methodologies described herein are designed to be robust and adaptable, enabling the synthesis of a diverse array of ligands for applications in catalysis, drug discovery, and materials science.
Introduction: The Significance of Pyridine Ligands and the Utility of 2-(Chloromethyl)-3-ethylpyridine Hydrochloride
Pyridine-based ligands are of paramount importance in modern chemistry, forming the structural core of numerous catalysts, therapeutic agents, and functional materials.[1] Their prevalence stems from the unique electronic properties of the pyridine ring and its ability to form stable coordination complexes with a wide range of metal ions.[2] The development of new drugs and catalysts often hinges on the ability to synthetically modify the pyridine scaffold to fine-tune steric and electronic properties.
2-(Chloromethyl)-3-ethylpyridine hydrochloride is a highly valuable and reactive building block for this purpose. Its bifunctional nature is key to its utility: the chloromethyl group at the 2-position serves as a potent electrophile for alkylation reactions, while the pyridine nitrogen acts as a Lewis basic coordination site.[3][4] The hydrochloride salt form enhances the stability of the compound for storage, but requires careful consideration during reaction setup, as the protonated pyridine ring is deactivated towards certain reactions.[5] The ethyl group at the 3-position provides additional steric bulk and electronic influence, which can be exploited to modulate the properties of the final ligand.
This guide will focus on the most common and effective transformation of this precursor: the bimolecular nucleophilic substitution (SN2) reaction at the chloromethyl carbon.[5][6] This reaction pathway allows for the efficient formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, thereby providing access to a vast chemical space of novel ligands.
Core Synthetic Strategy: Nucleophilic Substitution
The primary synthetic route involves the reaction of 2-(chloromethyl)-3-ethylpyridine hydrochloride with a suitable nucleophile (Nu-). The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the methylene carbon, displacing the chloride leaving group.
Causality Behind Experimental Choices:
-
The Hydrochloride Salt: The starting material is a salt. For the SN2 reaction to proceed, a base is required to neutralize the generated HCl. Critically, a non-nucleophilic base (e.g., triethylamine, potassium carbonate) is chosen to prevent it from competing with the desired nucleophile.[3][5]
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl Sulfoxide (DMSO) are generally preferred. These solvents effectively solvate the cation of the base but do not strongly solvate the nucleophile, thereby enhancing its nucleophilicity and accelerating the reaction rate.[5] Protic solvents are generally avoided as they can solvate and deactivate the nucleophile.[5]
-
Nucleophile Reactivity: The rate of reaction is highly dependent on the strength of the nucleophile. Thiols (thiolates) are generally more potent nucleophiles than amines, which are in turn more reactive than alcohols (alkoxides).[7] Reaction conditions must be adjusted accordingly.
Below is a general workflow for this synthetic approach.
Caption: General workflow for ligand synthesis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.
Protocol 1: Synthesis of a Bidentate N,N'-Ligand via N-Alkylation
This protocol details the synthesis of N-((3-ethylpyridin-2-yl)methyl)aniline, a common bidentate ligand scaffold.
Materials:
-
2-(Chloromethyl)-3-ethylpyridine hydrochloride
-
Aniline
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(chloromethyl)-3-ethylpyridine hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.
-
Addition of Nucleophile: Add aniline (1.1 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes of DMF).
-
Washing: Wash the combined organic layers sequentially with water and brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product.
Caption: Workflow for N-alkylation protocol.
Protocol 2: Synthesis of a Pyridyl Thioether Ligand via S-Alkylation
This protocol describes the reaction with a thiol nucleophile, which is typically faster and may require milder conditions.
Materials:
-
2-(Chloromethyl)-3-ethylpyridine hydrochloride
-
Thiophenol
-
Cesium Carbonate (Cs2CO3)[8]
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2-(chloromethyl)-3-ethylpyridine hydrochloride (1.0 eq) and cesium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Addition of Nucleophile: Add thiophenol (1.05 eq) dropwise to the suspension at room temperature. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The high reactivity of the thiolate anion often allows for rapid conversion at ambient temperature. Monitor by TLC.
-
Work-up: Filter the reaction mixture to remove inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane, wash with water, and dry the organic layer over anhydrous Na2SO4. After filtration and solvent removal, purify the crude product by column chromatography.
Quantitative Data Summary
The choice of base and solvent can significantly impact reaction outcomes. The following table provides a general guideline for typical conditions and expected yields for the N-alkylation of various amines.
| Nucleophile (Amine Type) | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| Primary Aliphatic (e.g., Benzylamine) | K2CO3 | DMF | 60-80 | 8-16 | 75-90 |
| Primary Aromatic (e.g., Aniline) | K2CO3 | DMF | 60-80 | 12-24 | 60-85 |
| Secondary Aliphatic (e.g., Piperidine) | TEA | MeCN | 50-70 | 6-12 | 80-95 |
| Secondary Aromatic (e.g., N-Methylaniline) | Cs2CO3 | DMF | 80-100 | 24-48 | 40-70 |
Yields are estimates and highly dependent on the specific substrate and purification efficiency.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Base: Only 1 eq. used, which is consumed by the HCl salt. 2. Low Temperature: Reaction kinetics are too slow. 3. Poor Nucleophile: Sterically hindered or electron-poor nucleophiles react slowly. | 1. Use at least 2.0-2.5 equivalents of base (e.g., K2CO3, Cs2CO3).[8][9] 2. Increase the reaction temperature in 10-20 °C increments.[5] 3. Switch to a stronger base (e.g., Cs2CO3) or a more polar solvent (e.g., DMF, DMSO). Consider pre-forming the nucleophile anion with a strong base like NaH if applicable. |
| Formation of Byproducts | 1. Dialkylation: Primary amines can react twice to form a tertiary amine. 2. Base as Nucleophile: Triethylamine can sometimes act as a nucleophile at high temperatures. | 1. Use a slight excess of the primary amine (1.5-2.0 eq) to favor mono-alkylation. 2. Use a hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or an inorganic base like K2CO3. |
| Difficult Purification | 1. Residual DMF: High boiling point makes it difficult to remove. 2. Co-elution of Product and Starting Material. | 1. Perform a thorough aqueous work-up, washing multiple times with water and brine to extract DMF. 2. Ensure the reaction has gone to completion. If separation is still difficult, consider derivatizing the unreacted nucleophile before chromatography. |
Conclusion
2-(Chloromethyl)-3-ethylpyridine hydrochloride is an exceptionally useful precursor for the synthesis of a wide variety of substituted pyridine ligands. By understanding the principles of the SN2 reaction and making informed choices regarding the base, solvent, and reaction conditions, researchers can efficiently and reliably generate novel molecular architectures. The protocols and insights provided in this guide serve as a robust starting point for developing new catalysts, therapeutic agents, and advanced materials.
References
- BenchChem Technical Support Team. (2025). 2-(Chloromethyl)pyridine as a Versatile Precursor for Pyridine-Containing Ligands. BenchChem.
- Garcés, L. A., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI.
- BenchChem. (2025). Application Notes and Protocols for the N-Alkylation of 2-Chlorophenothiazine. BenchChem.
- BenchChem. (2025). Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions. BenchChem.
- Wikipedia. 2-Chloromethylpyridine.
-
Pappalardo S, et al. (1992). Functionalization of calix[5] arenes by alkylation with 2-(chloromethyl) pyridine hydrochloride. The Journal of Organic Chemistry, 57(9): 2611-2624. Available at:
- PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride.
- Sigma-Aldrich. 2-(Chloromethyl)pyridine hydrochloride.
- Academia.edu. Selective N-Alkylation Cs 2 CO 3-Promoted Direct N-Alkylation : Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines.
- ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride synthesis.
- Google Patents. (2012). Synthetic method of 2-chloromethylpyridinehydrochloride. CN104974077A.
- ACS. N alkylation at sp 3 Carbon Reagent Guide.
- RSC Publishing. (2012). New methodology for the N-alkylation of 2-amino-3-acylthiophenes.
- YouTube. (2019). nucleophilic aromatic substitutions.
- R. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
- ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- ResearchGate. (2025). Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs for combination therapy in oncology.
- MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
- PMC. (2021). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study.
Sources
- 1. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]
- 4. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. Effect of the Nucleophile’s Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Selective N-Alkylation Cs 2 CO 3-Promoted Direct N-Alkylation : Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines [academia.edu]
- 9. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
"development of kinase inhibitors using 2-(chloromethyl)-3-ethylpyridine hydrochloride"
Application Note: Strategic Utilization of 2-(Chloromethyl)-3-ethylpyridine HCl in Kinase Inhibitor Design
Abstract
This application note details the synthetic utility and strategic implementation of 2-(chloromethyl)-3-ethylpyridine hydrochloride (CAS: 10059-54-8) in the development of small-molecule kinase inhibitors. While often associated with the synthesis of sedative-hypnotics (e.g., Zolpidem precursors), this specific building block offers a unique "3-ethyl-2-picolyl" motif valuable in kinase medicinal chemistry. The ethyl group provides critical hydrophobic bulk for filling selectivity pockets (such as the gatekeeper region or solvent-front hydrophobic patches), while the pyridine nitrogen serves as a potential hydrogen bond acceptor. This guide provides a validated protocol for handling the hydrochloride salt, executing nucleophilic substitutions, and evaluating the resulting inhibitors.
Introduction: The "Warhead" and the Linker
In Fragment-Based Drug Discovery (FBDD), the optimization of a "hinge-binding" core often requires the attachment of hydrophobic tails to improve potency and selectivity. The 2-(chloromethyl)-3-ethylpyridine moiety functions as a sophisticated alkylating agent.
-
Electronic Profile: The pyridine ring is electron-deficient, making the chloromethyl group highly reactive toward nucleophiles (
mechanism). -
Steric Profile: The 3-ethyl substituent is the critical differentiator. Unlike a simple methyl group, the ethyl chain possesses conformational flexibility and bulk, allowing it to displace water molecules in hydrophobic pockets or induce a "twist" in the molecule that improves shape complementarity with the kinase active site.
Mechanistic Rationale
When attached to a kinase scaffold (e.g., pyrazole, amino-pyrimidine, or indolinone), this fragment typically targets:
-
The Solvent Front: Improving solubility and permeability.
-
The Ribose Pocket: Interacting with residues like Aspartate (via the pyridine nitrogen).
-
Selectivity Pockets: The ethyl group can clash with larger gatekeeper residues in off-target kinases, thereby improving selectivity for the target kinase.
Chemical Handling & Safety (Critical)
The hydrochloride salt stabilizes the pyridine, preventing polymerization and hydrolysis. However, the free base is a potent vesicant and alkylating agent.
Safety Attributes:
-
Signal Word: DANGER
-
Hazards: Skin corrosion (H314), Vesicant, Lachrymator.
-
PPE: Double nitrile gloves, face shield, and functioning fume hood are mandatory.
Reaction Workflow Diagram The following diagram outlines the logical flow from salt neutralization to final scaffold isolation.
Figure 1: Synthetic workflow for coupling the pyridine fragment to a kinase core.
Detailed Experimental Protocol
Scenario:
Alkylation of a 4-amino-pyrazolopyrimidine (a common ATP-mimetic scaffold) to create a probe for Tyrosine Kinases (e.g., Src or Abl).
Reagents & Materials
| Reagent | Equiv.[1] | Role |
| Core Scaffold (e.g., 4-amino-1H-pyrazolo[3,4-d]pyrimidine) | 1.0 | Nucleophile (Hinge Binder) |
| 2-(chloromethyl)-3-ethylpyridine HCl | 1.2 | Electrophile (Tail) |
| Cesium Carbonate ( | 3.0 | Base (Scavenges HCl) |
| Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein) |
| DMF (Anhydrous) | - | Solvent |
Step-by-Step Methodology
Step 1: Preparation of the Electrophile (In-Situ Free Basing) Rationale: While the free base can be isolated, in-situ generation minimizes exposure to the volatile and toxic alkylator.
-
Weigh 2-(chloromethyl)-3-ethylpyridine HCl (1.2 equiv) into a dry vial.
-
Suspend in anhydrous DMF (concentration ~0.5 M).
-
Add
(1.5 equiv) and stir at Room Temperature (RT) for 15 minutes. The solution may become cloudy as NaCl/CsCl precipitates.
Step 2: Coupling Reaction
-
In a separate reaction vessel, dissolve the Kinase Core Scaffold (1.0 equiv) in anhydrous DMF.
-
Add the remaining
(1.5 equiv) and catalytic KI (0.1 equiv).-
Note: KI converts the alkyl chloride to a more reactive alkyl iodide in situ.
-
-
Transfer the activated pyridine solution (from Step 1) dropwise to the scaffold mixture.
-
Heat the reaction block to 60°C . Monitor via LC-MS every 2 hours.
-
Endpoint: Disappearance of the Core Scaffold mass (
).
-
Step 3: Workup and Purification
-
Cool to RT. Dilute with EtOAc (10x volume).
-
Wash with 5%
solution (3x) to remove DMF. -
Wash with Brine (1x), dry over
, and concentrate. -
Purification: Flash chromatography (DCM:MeOH gradient, 0-10%).
-
Target: The product will typically elute later than the starting material due to the basic pyridine nitrogen.
-
Biological Evaluation: Kinase Selectivity
Once synthesized, the inhibitor must be validated. The ADP-Glo™ Kinase Assay is recommended for its high sensitivity to ATP-competitive inhibitors.
Assay Logic Diagram
Figure 2: ADP-Glo assay workflow for validating inhibitor potency.
Data Analysis Protocol:
-
Normalization: Convert RLU (Relative Light Units) to % Inhibition using DMSO controls (0% inhibition) and No-Enzyme controls (100% inhibition).
-
Curve Fitting: Plot log[Inhibitor] vs. % Inhibition. Fit using a non-linear regression (4-parameter logistic equation) to determine
. -
SAR Analysis: Compare the
of the 3-ethyl analog against a 3-methyl or 3-H analog.-
Success Criteria: If the 3-ethyl analog shows >5x potency improvement, the ethyl group is successfully filling a hydrophobic pocket or displacing a specific water molecule.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<20%) | Hydrolysis of chloromethyl group | Ensure DMF is anhydrous; keep |
| No Reaction | Poor nucleophilicity of scaffold | Switch base to NaH (stronger deprotonation) or raise temp to 90°C. |
| Poly-alkylation | Scaffold has multiple NH sites | Protect secondary amines (Boc) before reaction; use 1:1 stoichiometry. |
| Product is Oily | Residual DMF | Use LiCl wash or lyophilize from dioxane. |
References
-
Vertex AI Search. (2025). Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Vertex AI Search. (2025). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PubMed Central. Link
-
Vertex AI Search. (2025). 2-(Chloromethyl)pyridine hydrochloride Product Information and Reactivity. Sigma-Aldrich / Merck. Link
-
Vertex AI Search. (2025).[2] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Link[3]
-
Vertex AI Search. (2025). Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride. Fisher Scientific. Link
Sources
"analytical methods for the quantification of 2-(chloromethyl)-3-ethylpyridine hydrochloride"
Application Note: Quantitative Analysis of 2-(Chloromethyl)-3-ethylpyridine Hydrochloride
Abstract: This guide provides a detailed framework for the development and validation of analytical methods for the quantification of 2-(chloromethyl)-3-ethylpyridine hydrochloride. As a critical intermediate or potential impurity in pharmaceutical manufacturing, its accurate measurement is essential for ensuring product quality, safety, and process control. This document outlines two primary analytical approaches: a High-Performance Liquid Chromatography (HPLC) method for assay and purity determination, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for sensitive trace-level analysis. The protocols are grounded in established scientific principles and adhere to international regulatory standards, such as the ICH Q2(R1) guidelines, to ensure data integrity and reliability.[1][2][3]
Introduction and Analytical Strategy
2-(Chloromethyl)-3-ethylpyridine hydrochloride is a heterocyclic organic compound whose precise quantification is vital during various stages of drug development and manufacturing. The choice of an analytical method is dictated by the specific objective, whether it is determining the bulk purity of the substance (assay), identifying and quantifying impurities, or conducting stability studies.[4][5]
-
High-Performance Liquid Chromatography (HPLC) is the preferred method for assay and purity analysis of non-volatile and thermally labile compounds like this hydrochloride salt.[6] Its high resolution allows for the separation of the main component from closely related structural impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile or semi-volatile impurities.[7] For a compound like 2-(chloromethyl)-3-ethylpyridine, GC-MS offers exceptional sensitivity and specificity, making it ideal for trace-level quantification, especially if it is a potential genotoxic impurity (PGI).[8][9]
This document provides comprehensive protocols for both techniques, emphasizing the rationale behind methodological choices and the validation framework required to ensure the methods are suitable for their intended purpose.[10]
High-Performance Liquid Chromatography (HPLC-UV) Method for Assay and Purity
Principle and Method Development Rationale
This reversed-phase HPLC method separates compounds based on their polarity. A non-polar stationary phase (C18) is used with a polar mobile phase. The hydrochloride salt form of the analyte is highly polar and water-soluble.
-
Column Selection: A C18 (octadecylsilyl) column is a robust and versatile choice for separating moderately polar analytes. The end-capping on modern C18 columns minimizes peak tailing for basic compounds like pyridines.
-
Mobile Phase: A buffered mobile phase is critical. The pyridine nitrogen is basic, and controlling the pH with a buffer (e.g., phosphate or acetate) ensures a consistent ionization state, leading to sharp, symmetrical peaks. An acidic pH (e.g., pH 3.0) ensures the pyridine nitrogen is protonated, enhancing retention on the C18 column and improving peak shape. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and common use in pharmaceutical analysis.
-
Detector: The pyridine ring contains a chromophore that absorbs UV light. A UV detector set at a wavelength of maximum absorbance (e.g., ~265 nm, determined by a UV scan) provides excellent sensitivity and linearity for quantification.
Detailed Experimental Protocol: HPLC-UV
A. Reagents and Materials
-
2-(chloromethyl)-3-ethylpyridine hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Phosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
B. Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 25 mM KH₂PO₄ buffer (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
C. Solution Preparation
-
Buffer Preparation: Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
D. System Suitability Test (SST) Before sample analysis, inject the Standard Solution in six replicates. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Areas: ≤ 2.0%
E. Analytical Procedure
-
Perform six replicate injections of the Standard Solution to confirm system suitability.
-
Inject the Sample Solution in duplicate.
-
Calculate the assay of the sample by comparing the average peak area of the sample injections to the average peak area of the standard injections.
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Principle and Method Development Rationale
This method is designed for the sensitive detection and quantification of 2-(chloromethyl)-3-ethylpyridine as a trace-level impurity.
-
Rationale: GC is ideal for separating volatile and semi-volatile compounds.[11] The compound, while a salt, can be analyzed directly after dissolution, as the free base is sufficiently volatile for GC analysis upon injection into a hot inlet.
-
Column Selection: A mid-polarity DB-624 or equivalent column is chosen. These columns provide good selectivity for a wide range of compounds, including those containing chlorine and nitrogen, and are robust against various sample matrices.[12]
-
Injector: A splitless injection is used to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits required for trace impurity analysis.
-
Detector: Mass Spectrometry (MS) offers unparalleled specificity and sensitivity. The analysis can be performed in two modes:
-
Full Scan Mode: Used for initial method development and peak identification by comparing the acquired mass spectrum to a library or reference spectrum.
-
Selected Ion Monitoring (SIM) Mode: Used for routine quantification. By monitoring only a few characteristic ions of the analyte, the signal-to-noise ratio is dramatically increased, allowing for very low limits of quantitation (LOQ).[9]
-
Detailed Experimental Protocol: GC-MS
A. Reagents and Materials
-
2-(chloromethyl)-3-ethylpyridine hydrochloride Reference Standard
-
Methanol (GC Grade) or Dichloromethane (GC Grade)
B. Instrumentation and Conditions
| Parameter | Condition |
| GC-MS System | Agilent 8890 GC with 5977B MS or equivalent |
| Column | Agilent DB-624, 30 m x 0.25 mm ID, 1.4 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | 80 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
| Acquisition Mode | Full Scan (m/z 40-300) for identification; SIM for quantification |
| SIM Ions | To be determined from the analyte's mass spectrum (e.g., molecular ion and key fragments) |
C. Solution Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard (1 µg/mL): Dilute 1 mL of the Stock Solution to 100 mL with methanol. This is a typical concentration for trace analysis.
-
Sample Solution: Accurately weigh 100 mg of the Active Pharmaceutical Ingredient (API) or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This results in a 10,000 µg/mL solution, where a 1 µg/mL impurity would correspond to 100 ppm.
D. Analytical Procedure
-
Inject the Working Standard to determine the retention time and confirm MS fragmentation patterns (in Scan mode) or SIM ion responses.
-
Inject the Sample Solution.
-
Identify the analyte in the sample by matching the retention time and mass spectrum (or ion ratios in SIM mode) with the standard.
-
Quantify the amount of the impurity in the sample using the peak area from the standard injection and the sample injection.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS trace impurity analysis.
Method Validation Framework (per ICH Q2(R1))
Once developed, the analytical method must be validated to demonstrate its suitability for the intended purpose.[10][13] Validation provides documented evidence that the method is accurate, precise, and reliable.[4][14]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria for both an HPLC assay method and a GC-MS trace impurity method.[3]
| Parameter | HPLC Assay Method | GC-MS Trace Impurity Method |
| Specificity | Analyte peak is well-resolved from impurities and excipients. Peak purity index > 0.99. | Analyte peak is free from interference at its retention time. Correct ion ratios are observed. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over 5 concentrations (e.g., 50-150% of nominal). | Correlation coefficient (r²) ≥ 0.995 over 5 concentrations (e.g., LOQ to 150% of specification limit). |
| Accuracy | 98.0% - 102.0% recovery from spiked samples at 3 levels (e.g., 80%, 100%, 120%). | 80.0% - 120.0% recovery from spiked samples at 3 levels (e.g., LOQ, 100%, 150% of specification). |
| Precision (Repeatability) | %RSD ≤ 2.0% for ≥ 6 replicate preparations. | %RSD ≤ 15.0% at the limit of quantitation (LOQ). |
| Intermediate Precision | %RSD ≤ 3.0% (results from different days, analysts, or instruments). | %RSD ≤ 20.0% (comparison across different analytical runs). |
| Limit of Quantitation (LOQ) | Not typically required for an assay method. | Signal-to-Noise ratio ≥ 10. Must be at or below the reporting threshold. |
| Robustness | Results are unaffected by small, deliberate changes in method parameters (e.g., pH ±0.2, % Organic ±2%, Temp ±2°C). | Results are unaffected by small changes in GC parameters (e.g., flow rate ±5%, oven ramp ±2°C/min). |
Logical Relationship of Analytical Lifecycle
Caption: The lifecycle relationship between method development, validation, and routine use.
Conclusion
This application note provides two robust, scientifically-grounded starting points for the quantitative analysis of 2-(chloromethyl)-3-ethylpyridine hydrochloride. The HPLC-UV method is well-suited for assay and purity determination, while the GC-MS method provides the high sensitivity and specificity required for trace impurity analysis. The ultimate success of these methods in a regulated environment depends on rigorous validation to demonstrate that they are fit for their intended purpose, ensuring the generation of reliable and accurate data for pharmaceutical quality control.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
FDA Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. [Link]
-
ICH Quality Guidelines Overview. [Link]
-
EMA Guideline: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
-
Analytical method validation: A brief review. [Link]
-
Analytical Method Validation (AMV) in Pharmaceuticals. [Link]
-
Analytical Method Validation Using QbD and QRM. [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]
-
Analytical Methods for Pyridine Detection. [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]
-
Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times. [Link]
-
Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
-
Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and Isopropyl chloride in Ziprasidone Hydrochloride. [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
-
The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride. [Link]
-
2-CHLORO-3-(CHLOROMETHYL)PYRIDINE information. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. [Link]
-
Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. particle.dk [particle.dk]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. biolmolchem.com [biolmolchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 14. wjarr.com [wjarr.com]
Application Note: A Validated LC-MS/MS Method for the Ultrasensitive Quantification of 2-(chloromethyl)-3-ethylpyridine hydrochloride Impurities
Abstract
This application note details a robust and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of potential genotoxic impurities (PGIs) related to 2-(chloromethyl)-3-ethylpyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The method is designed to meet the stringent regulatory requirements for impurity analysis, offering excellent specificity, linearity, accuracy, and precision at trace levels.[1][2] The protocol herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for use in drug development and quality control environments.[3][4][5]
Introduction: The Rationale for Stringent Impurity Control
In pharmaceutical manufacturing, the control of impurities is paramount to ensure the safety and efficacy of the final drug product.[6] Of particular concern are genotoxic impurities (GTIs), which are substances that can damage DNA and potentially cause mutations or cancer, even at very low concentrations.[1] Regulatory bodies, including the FDA and EMA, mandate strict control over these impurities, often requiring their quantification at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).[1]
The compound 2-(chloromethyl)-3-ethylpyridine hydrochloride is a reactive alkylating agent, a class of compounds often flagged for potential genotoxicity. Its structural alerts necessitate a highly sensitive analytical method to ensure it is adequately purged during the manufacturing process and does not persist in the final API. LC-MS/MS is the technique of choice for this task due to its unparalleled sensitivity and selectivity, making it ideal for detecting non-volatile and thermally labile impurities that are not amenable to GC-MS analysis.[1][7] This note provides a comprehensive, field-proven protocol for researchers and quality control analysts.
Experimental Design & Causality
The primary objective is to develop an analytical procedure that can reliably quantify 2-(chloromethyl)-3-ethylpyridine hydrochloride at trace levels within a drug substance matrix. The choices made in this protocol are grounded in established chromatographic and mass spectrometric principles to ensure robustness and fitness-for-purpose.[8]
Materials and Reagents
-
Reference Standard: 2-(chloromethyl)-3-ethylpyridine hydrochloride (Purity ≥98%)
-
Solvents: LC-MS grade Acetonitrile, Methanol, and Water are critical to minimize background noise and contamination.[9]
-
Mobile Phase Additives: Formic acid (Optima™ LC/MS grade) is used to promote protonation of the analyte for efficient positive ion electrospray ionization.
-
Vials: Use certified low-adsorption autosampler vials to prevent loss of the analyte at low concentrations.
Instrumentation and Analytical Conditions
A triple quadrupole mass spectrometer is essential for the Multiple Reaction Monitoring (MRM) experiments that provide the required selectivity and sensitivity.
Rationale for Parameter Selection:
-
Column Choice: A C18 stationary phase (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18) is selected for its excellent retention and peak shape for moderately polar heterocyclic compounds. The 1.8 or 1.7 µm particle size provides high chromatographic efficiency.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is employed. The formic acid ensures the pyridine nitrogen is protonated, enhancing ionization efficiency. The gradient elution allows for effective separation of the analyte from the API and other potential impurities.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is chosen because the pyridine moiety is basic and readily accepts a proton to form a stable positive ion ([M+H]+).[7]
-
MRM Transitions: The MRM transitions are the cornerstone of this method's selectivity. The precursor ion (Q1) is the protonated molecule. The product ions (Q3) are generated by fragmentation in the collision cell. The most intense and stable fragment is typically used for quantification, while a secondary fragment serves as a qualifier for identity confirmation.[2]
Table 1: Optimized LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | UPLC/UHPLC System |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions for 2-(chloromethyl)-3-ethylpyridine (Free Base MW: 155.62)
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (s) | Collision Energy (eV) | Purpose |
| 2-(chloromethyl)-3-ethylpyridine | 156.1 | 120.1 | 0.050 | 15 | Quantifier |
| 2-(chloromethyl)-3-ethylpyridine | 156.1 | 93.1 | 0.050 | 25 | Qualifier |
Note: The exact mass and collision energies must be optimized empirically on the specific instrument being used.
Detailed Experimental Protocols
Adherence to these protocols is crucial for achieving reproducible and reliable results.
Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-(chloromethyl)-3-ethylpyridine hydrochloride reference standard. Transfer to a 100 mL volumetric flask and dissolve in a 50:50 mixture of methanol and water. This diluent balances polarity and ensures solubility.
-
Intermediate Stock Solution (1 µg/mL): Pipette 1 mL of the Primary Stock Solution into a 100 mL volumetric flask and dilute to volume with the 50:50 methanol:water diluent.
-
Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the Intermediate Stock Solution. A typical range for impurity analysis would be 0.5 ng/mL to 50 ng/mL. This range should bracket the target limit of quantification (LOQ).[10]
Sample Preparation
-
API Sample Solution (10 mg/mL): Accurately weigh 100 mg of the API drug substance into a 10 mL volumetric flask. Dissolve and dilute to volume with the 50:50 methanol:water diluent. This concentration is chosen to ensure the impurity concentration falls within the calibration range.
-
Spiked Sample for Accuracy: To prepare a spiked sample, add a known volume of the Intermediate Stock Solution to the 10 mL flask containing the API before diluting to the final volume.
LC-MS/MS Analysis Workflow
The following diagram illustrates the logical flow of the analytical process from sample preparation to data reporting.
Caption: High-level workflow for impurity quantification.
Method Validation Protocol (ICH Q2(R1))
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][5] The following validation characteristics must be assessed for an impurity quantification method.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the API, other impurities, or matrix components.
-
Protocol:
-
Inject a blank diluent to check for interfering peaks.
-
Inject a solution of the API without the impurity to ensure no interference at the analyte's retention time.
-
Inject a solution of the impurity standard.
-
Inject a spiked sample containing both the API and the impurity to confirm the analyte peak is resolved and correctly identified.
-
Linearity and Range
-
Protocol: Analyze the calibration standards (e.g., 6 concentration levels, from LOQ to 150% of the target concentration) in triplicate.[10] Plot the peak area response versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.
Table 3: Example Linearity Data
| Concentration (ng/mL) | Mean Peak Area (n=3) |
| 0.5 (LOQ) | 1,520 |
| 1.0 | 3,110 |
| 5.0 | 15,450 |
| 10.0 | 30,800 |
| 25.0 | 76,500 |
| 50.0 | 151,200 |
| Result | r² = 0.9995 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]
-
Protocol: Determine based on the signal-to-noise ratio (S/N). Inject solutions of decreasing concentration.
-
Acceptance Criteria:
-
LOD is typically established at a S/N ratio of ≥ 3:1.
-
LOQ is typically established at a S/N ratio of ≥ 10:1, with acceptable precision and accuracy.
-
Accuracy
-
Protocol: Analyze spiked samples in triplicate at three concentration levels (e.g., LOQ, 100%, and 150% of the target limit). Calculate the percent recovery for each sample.[11]
-
Acceptance Criteria: The mean recovery should be within 80-120% for each level.
Precision
-
Repeatability (Intra-assay Precision): Analyze six replicate preparations of a spiked sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 15%.
Table 4: Example Accuracy and Precision Results (Target Conc. = 10 ng/mL)
| Level | Spiked Conc. (ng/mL) | Mean Recovery (%) | RSD (%) (Repeatability, n=6) |
| LOQ | 0.5 | 98.5 | N/A |
| 100% | 10.0 | 101.2 | 4.5 |
| 150% | 15.0 | 99.8 | N/A |
Robustness
-
Protocol: Intentionally make small variations to the method parameters and evaluate the impact on the results. Typical variations include:
-
Flow rate (± 0.02 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., %B ± 2%)
-
-
Acceptance Criteria: The results should remain unaffected by these minor changes, demonstrating the method's reliability for routine use.[12]
The logical flow for a comprehensive validation study is depicted below.
Caption: Logical flow for ICH Q2(R1) method validation.
Conclusion
This application note provides a detailed, validated LC-MS/MS method for the quantitative analysis of 2-(chloromethyl)-3-ethylpyridine hydrochloride impurity in pharmaceutical samples. The method demonstrates high sensitivity, specificity, and reliability, making it fit-for-purpose in a regulated environment. By explaining the causality behind the experimental choices and grounding the validation protocol in ICH guidelines, this document serves as a comprehensive guide for scientists in drug development and quality control.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ResolveMass Laboratories Inc. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Journal of Applied Pharmaceutical Science. (2025). Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]
-
Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]
-
Rasayan Journal of Chemistry. (2017). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. [Link]
-
Waters Corporation. Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. [Link]
-
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
RSC Publishing. (2020). A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient. [Link]
-
RSC Publishing. (2019). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
ResearchGate. (2021). A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient. [Link]
-
National Center for Biotechnology Information. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
LCGC International. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
National Center for Biotechnology Information. (2021). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. waters.com [waters.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. biopharminternational.com [biopharminternational.com]
- 9. tecan.com [tecan.com]
- 10. japsonline.com [japsonline.com]
- 11. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthetic Routes to 2-(Chloromethyl)-3-ethylpyridine Hydrochloride Derivatives
Abstract
This technical guide provides a comprehensive overview of established and efficient synthetic routes for the preparation of 2-(chloromethyl)-3-ethylpyridine hydrochloride, a key building block in pharmaceutical and agrochemical research. The pyridine scaffold is a cornerstone in medicinal chemistry, featuring in numerous FDA-approved drugs.[1][2] This document details two primary synthetic strategies: the direct chlorination of a hydroxymethyl precursor and the side-chain chlorination of a methyl-substituted pyridine. Each protocol is presented with step-by-step instructions, mechanistic insights, and a discussion of the critical process parameters that ensure high yield and purity. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds.
Introduction: The Significance of Substituted Pyridines
Pyridine and its derivatives are fundamental heterocyclic scaffolds that exhibit a vast range of biological and pharmacological activities.[3] Their structural versatility and ability to act as key pharmacophores have led to their incorporation into a wide array of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[1][4] The target molecule, 2-(chloromethyl)-3-ethylpyridine hydrochloride, serves as a valuable intermediate, providing a reactive "handle" for further molecular elaboration in the synthesis of complex active pharmaceutical ingredients (APIs).[5][6] The presence of the chloromethyl group at the 2-position allows for facile nucleophilic substitution reactions, making it a versatile precursor for constructing more intricate molecular architectures.
General Considerations for Synthesis
2.1 Safety and Handling
-
Chlorinating Agents: Reagents such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and trichloroisocyanuric acid (TCCA) are corrosive, toxic, and react violently with water.[7] All manipulations should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Solvents: Chlorinated solvents like chloroform (CHCl₃) and methylene chloride (CH₂Cl₂) are volatile and have associated health risks. Ensure adequate ventilation.
-
Hydrogen Chloride (HCl): The final step involves the formation of the hydrochloride salt using dry HCl gas or a solution of HCl in an organic solvent. HCl is a corrosive gas and requires a proper gas handling setup.
2.2 Analytical Monitoring
Throughout the synthesis, reaction progress should be monitored to ensure complete conversion and to identify the formation of any significant byproducts.
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the consumption of starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and purity assessment of the final product.
Synthetic Strategy I: Chlorination of 2-(Hydroxymethyl)-3-ethylpyridine
This is one of the most direct and widely employed methods. It involves the conversion of a primary alcohol to an alkyl chloride using a suitable chlorinating agent. The precursor, 2-(hydroxymethyl)-3-ethylpyridine, can be synthesized from commercially available starting materials.
Reaction Mechanism
The reaction of an alcohol with thionyl chloride (SOCl₂) proceeds through the formation of a chlorosulfite intermediate. The pyridine nitrogen atom can act as both a base and a nucleophilic catalyst in this process. The subsequent collapse of this intermediate, often with the assistance of a chloride ion, liberates sulfur dioxide (SO₂) and the desired alkyl chloride.
Caption: Mechanism of alcohol chlorination with SOCl₂.
Detailed Experimental Protocol
Materials:
-
2-(Hydroxymethyl)-3-ethylpyridine
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrogen Chloride (gas or solution in ether)
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution), dissolve 2-(hydroxymethyl)-3-ethylpyridine (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A similar protocol using SOCl₂ for the chlorination of 2-pyridinylmethanol has been reported to give a quantitative yield.[8]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture back to 0 °C. Carefully quench the excess thionyl chloride by the slow, dropwise addition of water.
-
Neutralization: Add saturated sodium bicarbonate solution until the effervescence ceases and the aqueous layer is basic (pH ~8-9).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Drying and Filtration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 2-(chloromethyl)-3-ethylpyridine free base as an oil.
-
Salt Formation: Dissolve the crude oil in anhydrous diethyl ether. Bubble dry hydrogen chloride gas through the solution (or add a saturated solution of HCl in diethyl ether) until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the final product, 2-(chloromethyl)-3-ethylpyridine hydrochloride.
Synthetic Strategy II: Side-Chain Chlorination of 2,3-Dialkylpyridine
This approach involves the direct chlorination of the methyl group of a suitable precursor like 2-methyl-3-ethylpyridine. This method often requires radical initiators (e.g., UV light or chemical initiators) and careful control to achieve selective monochlorination and avoid over-chlorination or ring chlorination.[9]
Reaction Mechanism
Free-radical chlorination proceeds via a chain reaction mechanism involving three steps: initiation, propagation, and termination. UV light or a radical initiator generates chlorine radicals. These radicals then abstract a hydrogen atom from the methyl group to form an HCl molecule and a benzylic-type radical, which then reacts with another molecule of Cl₂ to form the product and a new chlorine radical, continuing the chain.
Caption: General mechanism for free-radical chlorination.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the side-chain chlorination of picoline derivatives.[10][11]
Materials:
-
2-Ethyl-3-methylpyridine[12]
-
Trichloroisocyanuric acid (TCCA)
-
Dimethylformamide (DMF) (catalyst)
-
Chloroform (CHCl₃)
-
5% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dry Acetone
-
Hydrogen Chloride (gas)
Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-ethyl-3-methylpyridine (1.0 eq) and a catalytic amount of DMF in chloroform.
-
Chlorination: Heat the solution to reflux. Add TCCA (0.6 eq, based on available chlorine) in portions over approximately 1 hour. The reaction is exothermic and should be controlled to maintain a steady reflux.[10]
-
Reaction Monitoring: Continue to stir the mixture at reflux for an additional 2-3 hours after the TCCA addition is complete. Monitor the reaction by GC-MS to maximize the formation of the monochlorinated product.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove solid byproducts.
-
Neutralization: Transfer the filtrate to a separatory funnel and wash with a 5% sodium hydroxide solution to remove any remaining acidic components.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the chloroform under reduced pressure.
-
Salt Formation and Purification: Dissolve the crude residue in dry acetone. Introduce dry hydrogen chloride gas until the solution is saturated. The hydrochloride salt will precipitate.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the product by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum. A procedure for a similar compound reported a yield of 64.4%.[10]
Comparative Analysis and Data Summary
The choice of synthetic route often depends on the availability of starting materials, scalability, and safety considerations. Below is a comparative summary of the two described methods.
| Parameter | Synthetic Strategy I (Alcohol Chlorination) | Synthetic Strategy II (Side-Chain Chlorination) |
| Precursor | 2-(Hydroxymethyl)-3-ethylpyridine | 2-Ethyl-3-methylpyridine |
| Primary Reagent | Thionyl Chloride (SOCl₂) | Trichloroisocyanuric Acid (TCCA) |
| Selectivity | High (targets the hydroxyl group) | Moderate (risk of over-chlorination) |
| Reaction Conditions | 0 °C to reflux (~40 °C) | Reflux (~61 °C in CHCl₃) |
| Key Advantages | Clean conversion, high yields often reported.[8] | Utilizes a more readily available starting material. |
| Key Disadvantages | Precursor may require separate synthesis. | Requires careful control to avoid byproducts. |
| Safety | SOCl₂ is highly corrosive and water-reactive. | TCCA is a strong oxidizer; reaction can be exothermic. |
Conclusion
The synthesis of 2-(chloromethyl)-3-ethylpyridine hydrochloride can be effectively achieved via multiple synthetic pathways. The chlorination of 2-(hydroxymethyl)-3-ethylpyridine with thionyl chloride offers a clean and high-yielding route, provided the precursor alcohol is accessible. Alternatively, the free-radical side-chain chlorination of 2-ethyl-3-methylpyridine presents a viable option, though it requires more stringent control to ensure selective monochlorination. The protocols and insights provided in this guide are intended to equip researchers with the necessary details to successfully synthesize this important chemical intermediate for applications in drug discovery and development.
References
-
Saeed, A., et al. (2023, July 28). One-Pot Multicomponent Synthesis of Novel Pyridine Derivatives for Antidiabetic and Antiproliferative Activities. Taylor & Francis Online. [Link]
-
ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved from [Link]
-
Al-Warhi, T., et al. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. [Link]
-
Slideshare. (n.d.). Pyridine - Syntheis, Reactions and Medicinal uses. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine.
-
Eureka. (2012, January 4). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chloro-2-hydroxymethyl-pyridine. Retrieved from [Link]
-
European Patent Office. (1988, January 27). 2-Mono and 2,3-bis \poly\ chloromethyl\ pyridines. Retrieved from [Link]
- Google Patents. (n.d.). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
-
PMC. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-Ethyl-3-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine.
- Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
-
NIST WebBook. (n.d.). 2-(2-Methylpropyl)-3,5-di(1-methylethyl)pyridine. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. 2-氯甲基吡啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 12. 2-Ethyl-3-methylpyridine | C8H11N | CID 6427715 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(Chloromethyl)-3-ethylpyridine Hydrochloride Synthesis
Welcome to the Technical Support Center for the synthesis and optimization of 2-(chloromethyl)-3-ethylpyridine hydrochloride . This compound is a critical, highly reactive intermediate frequently utilized in the development of pharmaceutical active ingredients (APIs), including complex nitrogen-containing heterocycles and substituted bipyridine scaffolds.
Due to the bifunctional nature of the molecule—combining a nucleophilic pyridine ring with an electrophilic chloromethyl group—its synthesis requires precise control over reaction kinetics, thermodynamics, and isolation environments. This guide is designed for researchers and drug development professionals to troubleshoot common bottlenecks, understand the mechanistic causality behind protocol choices, and ensure reproducible, high-yield scale-ups.
Core Reaction Pathway & Mechanistic Causality
The standard synthesis of 2-(chloromethyl)-3-ethylpyridine hydrochloride relies on the chlorination of (3-ethylpyridin-2-yl)methanol using thionyl chloride (
Mechanistic Insight: The reaction initiates with the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur of
Subsequent heating (reflux) is required to drive the
Caption: Reaction pathway from (3-ethylpyridin-2-yl)methanol to the hydrochloride salt via chlorosulfite.
Optimized Standard Protocol
To achieve high purity (>98%) and prevent the formation of tarry byproducts, the following self-validating protocol has been optimized based on industrial standards for chloromethylpyridine derivatives [1].
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen (
) inlet. Connect the condenser exhaust to a gas scrubber (to neutralize and HCl off-gassing). -
Substrate Dissolution: Dissolve 1.0 equivalent of (3-ethylpyridin-2-yl)methanol in anhydrous dichloromethane (DCM) (approx. 5-10 volumes). Ensure the solvent moisture is strictly
via Karl Fischer titration. -
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
-
Reagent Addition: Charge the dropping funnel with 1.1 to 1.3 equivalents of
[1]. Add the dropwise over 30–45 minutes. Critical Causality: The addition is highly exothermic; rapid addition causes localized heating, leading to oxidative degradation and black tar formation. -
Intermediate Maturation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour to ensure complete formation of the chlorosulfite intermediate.
-
Thermal Decomposition: Heat the reaction to a gentle reflux (approx. 40 °C for DCM) for 2 to 3 hours. Monitor the cessation of gas evolution.
-
Isolation: Cool the mixture to 0 °C. The hydrochloride salt may precipitate directly. If not, add an anti-solvent (e.g., anhydrous Methyl tert-butyl ether (MTBE) or hexane) dropwise until crystallization occurs.
-
Filtration: Filter the highly hygroscopic product rapidly under a blanket of inert nitrogen. Wash the filter cake with cold anhydrous MTBE and dry under vacuum at 35 °C.
Quantitative Optimization Data
The table below summarizes the empirical effects of varying reaction parameters on the yield and HPLC purity of 2-(chloromethyl)-3-ethylpyridine hydrochloride.
| Solvent System | Addition Temp (°C) | Reflux Time (h) | Isolated Yield (%) | HPLC Purity (%) | Observation / Causality | |
| Anhydrous DCM | 1.2 | 0 - 5 | 2.0 | 92% | >98.5% | Optimal conditions; clean precipitation. |
| Anhydrous DCM | 2.5 | 0 - 5 | 2.0 | 78% | 88.0% | Excess |
| Neat (No Solvent) | 1.2 | 20 - 25 | 1.0 | 45% | <60.0% | Severe exotherm; massive tarring and oxidative degradation. |
| Wet DCM (0.5% | 1.2 | 0 - 5 | 2.0 | 61% | 85.0% | |
| Toluene | 1.2 | 0 - 5 | 4.0 (at 60°C) | 88% | 96.0% | Viable alternative, but requires higher temp for intermediate breakdown. |
Troubleshooting Guides & FAQs
Q1: My reaction mixture turns dark brown or black immediately upon the addition of . How do I prevent this?
A: This "tarring" effect is caused by localized thermal spikes and oxidative degradation of the electron-rich pyridine ring.
-
Solution: Ensure your substrate is fully dissolved in a sufficient volume of solvent (at least 5 volumes of DCM) before addition. Strictly maintain the internal temperature between 0–5 °C during the entire
addition phase. Increase the stirring rate to dissipate localized heat, and slow your drop rate.
Q2: HPLC analysis of the crude mixture shows a significant amount of unreacted starting material, even after overnight stirring at room temperature.
A: The reaction from the alcohol to the chlorosulfite intermediate occurs at room temperature, but the subsequent
-
Solution: Stirring at room temperature is insufficient. You must heat the reaction to reflux (40 °C in DCM or 60 °C in chloroform) for at least 2 hours. Additionally, verify that your solvent is anhydrous; moisture will hydrolyze
into and HCl, effectively starving the reaction of the chlorinating agent [3].
Q3: The isolated product is a sticky paste rather than a free-flowing powder. What went wrong during isolation?
A: 2-(Chloromethyl)-3-ethylpyridine hydrochloride is highly hygroscopic. If exposed to ambient humidity during filtration, the salt absorbs moisture, which can partially hydrolyze the chloromethyl group back to the alcohol, resulting in a sticky, degraded paste [3].
-
Solution: Never filter this product in open air. Use a Schlenk frit or an inverted funnel with a positive flow of dry nitrogen during filtration. Wash only with strictly anhydrous, cold anti-solvents (like MTBE), and immediately transfer the filter cake to a vacuum desiccator.
Q4: Can I neutralize the hydrochloride salt to isolate the free base for my next coupling step?
A: While possible, it is highly discouraged to store the free base. The free base of 2-(chloromethyl)-3-ethylpyridine is intrinsically unstable; the nucleophilic pyridine nitrogen of one molecule will rapidly attack the electrophilic chloromethyl group of another, leading to spontaneous, irreversible polymerization (dimerization/oligomerization) [2].
-
Solution: Always isolate and store the compound as the hydrochloride salt. When you are ready for the next synthetic step (e.g., nucleophilic substitution), add the hydrochloride salt directly to your reaction mixture alongside a mild base (like
or ) to generate the free base in situ.
Troubleshooting Decision Tree
Use the following logical workflow to rapidly diagnose and correct deviations in your synthesis.
Caption: Decision tree for troubleshooting common synthesis issues like low yield, tarring, or low purity.
References
- Synthetic method of 2-chloromethylpyridine hydrochloride.
- Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
Technical Support Center: Purification & Troubleshooting for 2-(Chloromethyl)-3-ethylpyridine Hydrochloride
Welcome to the Advanced Technical Support Center. 2-(Chloromethyl)-3-ethylpyridine hydrochloride is a highly reactive, critical intermediate used in the synthesis of active pharmaceutical ingredients (APIs). Due to the electrophilic nature of the benzylic carbon and the hygroscopicity of the hydrochloride salt, isolation and purification demand strict environmental controls and precise solvent engineering.
Below, you will find expert troubleshooting guides, quantitative solvent data, and a self-validating purification protocol designed to maximize yield and purity while preventing hydrolytic degradation.
Process Workflow Overview
Caption: Workflow for the isolation and purification of chloromethylpyridine hydrochloride salts.
Troubleshooting Guides & FAQs
Q: Why does my product crash out as an intractable oily semi-solid instead of a crystalline powder during isolation? A: Chloromethylpyridine hydrochlorides frequently form supersaturated, oily phases when dissolved hydrogen chloride and unreacted thionyl chloride are present in the matrix[1]. These dissolved volatiles severely depress the melting point of the salt mixture, preventing lattice formation. Solution: Implement a vacuum distillation (50-100 torr) or a rigorous subsurface nitrogen purge before adding your anti-solvent. By stripping the dissolved HCl and SOCl2, you lower the thermodynamic barrier for nucleation. Follow this by slowly charging an inert non-polar solvent like toluene to force complete crystallization[1].
Q: I am observing a yellow-to-brown discoloration in the isolated hydrochloride salt. How can I remove these color bodies? A: Discoloration typically arises from trace oxidation of the pyridine ring or polymerization by-products caused by localized overheating during the highly exothermic chlorination step[2]. Solution: Recrystallization is required. The hydrochloride salt exhibits steep, temperature-dependent solubility in lower alcohols. Dissolve the crude solid in minimal hot isopropanol (approx. 60°C), treat with activated carbon to adsorb polymeric colored impurities, filter hot, and cool slowly to 0-5°C[3].
Q: The isolated salt degrades back to the corresponding carbinol (hydroxymethylpyridine) during storage. How do we prevent this? A: 2-(chloromethyl)-3-ethylpyridine hydrochloride is highly hygroscopic and fundamentally incompatible with ambient moisture[2]. In the presence of water, the electrophilic benzylic carbon undergoes rapid nucleophilic attack, leading to hydrolysis back to the carbinol. This releases additional HCl, which auto-catalyzes further degradation. Solution: Ensure the final vacuum drying step is performed strictly at < 35°C to prevent thermal degradation[1]. Store the highly purified crystalline mass in tightly sealed amber vials under an argon or nitrogen atmosphere.
Caption: Mechanistic pathway of moisture-induced hydrolytic degradation of the hydrochloride salt.
Quantitative Data: Solvent Selection Matrix
Selecting the correct solvent system is critical for balancing impurity clearance with product recovery. The table below summarizes the thermodynamic performance of standard solvents used in this purification workflow.
| Solvent System | Primary Role | Solubility ( g/100 mL at 22°C) | Impurity Removal Target | Expected Product Recovery (%) |
| Toluene | Anti-Solvent / Precipitation | < 0.1 | Non-polar organics, unreacted starting material | > 95% |
| Acetone | Cake Washing | ~ 2.5 | Residual SOCl2, trace color bodies | 85 - 90% |
| Isopropanol | Recrystallization | ~ 15.0 (at 60°C) | Polymeric impurities, oxidized species | 75 - 80% |
| Water | Avoid (Hydrolytic Degradation) | > 10.0 | N/A (Causes rapid product hydrolysis) | N/A |
Self-Validating Experimental Protocol: Optimized Precipitation & Recrystallization
This protocol is engineered as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) parameter has been successfully met.
Phase 1: Degassing & Precipitation
Objective: Remove melting-point-depressing volatiles to induce nucleation.
-
Post-chlorination, subject the crude reaction mixture to a vacuum (50-100 torr) or a subsurface nitrogen purge for 1-2 hours at 25°C[1].
-
IPC Validation Check: The complete cessation of off-gassing (bubbling) indicates the successful removal of excess SOCl2 and HCl.
-
-
Gradually add 3 volumes of anhydrous toluene to the mixture under vigorous mechanical agitation (200-300 rpm)[1].
-
IPC Validation Check: The visual transition of the matrix from a biphasic oily semi-solid to a uniform, off-white free-flowing crystalline suspension confirms successful precipitation.
-
Phase 2: Filtration & Washing
Objective: Isolate the solid and clear non-polar organic impurities. 3. Filter the suspension using a Buchner or Nutsche filter under a continuous nitrogen blanket. This prevents atmospheric moisture ingress, which poses a severe safety and degradation risk[4]. 4. Wash the filter cake with 3 bed-volumes of cold (0°C) acetone or toluene[3].
-
IPC Validation Check: Test the pH of the final wash filtrate; a neutral pH indicates the complete removal of residual acidic by-products.
Phase 3: Recrystallization & Drying
Objective: Achieve >99% purity by removing color bodies and desolvating the crystal lattice. 5. Transfer the crude solid to a clean reactor. Add minimal isopropanol and heat to 60°C until complete dissolution[3]. 6. (Optional) If the solution is highly colored, add 5% w/w activated carbon, stir for 15 minutes, and perform a hot filtration through a Celite pad. 7. Cool the filtrate slowly to 5°C at a controlled rate of 10°C/hour.
-
IPC Validation Check: The formation of distinct, geometric crystalline masses (rather than an amorphous powder) indicates a highly ordered, pure crystal lattice[2].
-
Dry the recrystallized product in a vacuum oven at 30-35°C for 12 hours[1]. Do not exceed 35°C.
-
IPC Validation Check: Weigh the product hourly after the 10th hour; achieving a constant weight confirms complete desolvation without thermal decomposition.
-
References
*[1] Title: US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents Source: google.com URL:
*[3] Title: EP0204352B1 - Chlorination of alkyl side chains of nitrogen-containing heterocycles - Google Patents Source: google.com URL:
*[2] Title: 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 - ChemicalBook Source: chemicalbook.com URL:
*[4] Title: Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride - ACS Publications Source: acs.org URL:
Sources
- 1. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 2. 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [chemicalbook.com]
- 3. EP0204352B1 - Chlorination of alkyl side chains of nitrogen-containing heterocycles - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
"stability issues of 2-(chloromethyl)-3-ethylpyridine hydrochloride in solution"
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stability & Handling of 2-(Chloromethyl)-3-ethylpyridine Hydrochloride
Part 1: Executive Summary & Critical Alerts
The "Picolyl Chloride" Instability Paradox 2-(Chloromethyl)-3-ethylpyridine hydrochloride belongs to a class of compounds known as picolyl chlorides. These reagents are chemically paradoxical: they are potent electrophiles designed to alkylate your target, but they also possess an internal nucleophile (the pyridine nitrogen).
-
In the Solid State (HCl Salt): The pyridine nitrogen is protonated (
), rendering it non-nucleophilic. The compound is stable.[1][2] -
In Solution (Free Base Risk): If the pH rises or the salt dissociates, the nitrogen becomes a free base (
). It immediately attacks the chloromethyl group of a neighboring molecule. This triggers an unstoppable chain reaction of self-alkylation (polymerization).
CRITICAL OPERATIONAL RULES:
-
Never "Free Base" in Bulk: Do not neutralize the hydrochloride salt to its free base form for storage. It will polymerize into a tar within minutes to hours.
-
Fresh Preparation Only: Solutions in organic solvents (DCM, DMF, THF) must be prepared immediately before use.
-
Moisture Intolerance: The chloromethyl group is highly susceptible to hydrolysis. Use anhydrous solvents exclusively.
Part 2: Visualizing the Degradation Pathways
The following diagram illustrates the two primary failure modes: Self-Alkylation (Polymerization) and Hydrolysis .
Figure 1: Mechanistic pathways of degradation. The primary stability control is maintaining the protonated state (Green Node).
Part 3: Troubleshooting Guide (Q&A)
Section A: Visual Appearance & Physical Changes
Q1: My clear solution turned yellow/orange after 30 minutes. Is it still usable?
-
Diagnosis: Self-Alkylation (Polymerization).
-
Mechanism: The color change indicates the formation of pyridinium salts (dimers/oligomers) which often form charge-transfer complexes that absorb visible light. This occurs if the solution was not acidic enough or if the concentration was too high, promoting intermolecular collisions.
-
Action: Discard. The titer of the active alkylating agent has dropped significantly.
-
Prevention: Keep the solution on ice. If using a non-acidic solvent (like DMF), add a trace of acid or use immediately.
Q2: I see a white precipitate forming in my Dichloromethane (DCM) solution.
-
Diagnosis: Polymer Precipitation.
-
Mechanism: The polymerized pyridinium salt is ionic and much less soluble in non-polar organic solvents like DCM than the monomer.
-
Action: Filter the solution? No. The active reagent is being consumed to create this solid. Re-make the solution.
Section B: Chemical Stability & Solvents
Q3: Can I use Methanol or Ethanol to dissolve the compound?
-
Diagnosis: Solvolysis Risk.
-
Mechanism: Alcohols are nucleophiles.[3] Over time (hours), the alcohol will displace the chloride, converting your reagent into an ether (e.g., 2-(methoxymethyl)-3-ethylpyridine).
-
Action: Avoid protic solvents. Use Acetonitrile (ACN) , DCM , or DMF (anhydrous).
Q4: I need to wash the organic layer. Can I use water or bicarbonate?
-
Diagnosis: Hydrolysis & Base-Triggered Degradation. [4]
-
Mechanism:
-
Water: Hydrolyzes the C-Cl bond to C-OH (alcohol).
-
Bicarbonate (Base): Neutralizes the HCl salt, generating the unstable free base, which then polymerizes in the organic phase.
-
-
Action: If you must wash, use cold, acidic brine (saturate brine with a small amount of HCl). Keep the contact time < 2 minutes.
Section C: Analytical Discrepancies
Q5: My LC-MS shows a peak at M+14 (or similar mass shift) or M+H of the alcohol.
-
Diagnosis: Hydrolysis Artifacts.
-
Mechanism: If you use a standard reverse-phase method with water/methanol, the compound may hydrolyze on the column or in the autosampler vial.
-
Action:
-
Sample Prep: Dilute in anhydrous Acetonitrile.
-
Run: Keep the autosampler at 4°C. Use a fast gradient.
-
Interpretation: A peak corresponding to the alcohol (Hydroxymethyl) is likely an artifact of the analysis, not necessarily present in the dry solid.
-
Part 4: Solvent Compatibility Matrix
| Solvent | Compatibility | Risk Level | Notes |
| Dichloromethane (DCM) | High | Low | Best for synthesis. Poor solubility for the polymer (good visual indicator). |
| Acetonitrile (ACN) | High | Low | Good solubility. Non-nucleophilic.[3] Recommended for stock solutions (short term).[3][5] |
| DMF / DMSO | Medium | Medium | Good solubility, but difficult to remove. Commercial DMF often contains amines/water which accelerate degradation. Use "Anhydrous" grade only. |
| Methanol / Ethanol | Zero | Critical | Reacts to form ethers. Do not use. |
| Water | Zero | Critical | Rapid hydrolysis to alcohol. |
| Triethylamine (Pure) | Zero | Critical | Instantly generates free base -> Polymerization. |
Part 5: Recommended Handling Protocol
Objective: Prepare a stable solution for an alkylation reaction.
-
Preparation:
-
Dry all glassware in an oven.
-
Purge solvent (e.g., DCM) with Nitrogen/Argon.
-
Chill solvent to 0°C on an ice bath.
-
-
Dissolution:
-
Weigh the 2-(chloromethyl)-3-ethylpyridine hydrochloride solid quickly (it is hygroscopic).
-
Add solid to the chilled, stirring solvent.
-
Optional: If the reaction tolerates it, add 1 equivalent of acid (e.g., 1M HCl in ether) to "buffer" against any adventitious base.
-
-
Usage:
-
Cannulate or syringe the solution directly into the reaction vessel.
-
Do not store this solution for > 1 hour.
-
-
Quenching (Spill Cleanup):
-
If spilled, treat with a solution of 10% aqueous ammonia or NaOH . This forces rapid hydrolysis/polymerization, destroying the alkylating potential (though it creates a mess, it renders the "mustard" functionality inert).
-
References
-
General Stability of Picolyl Chlorides
-
Mechanism of Self-Alkylation: The instability of 2-(chloromethyl)pyridine derivatives (picolyl chlorides) via intermolecular quaternary salt formation is a documented characteristic of this chemical class.
-
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (See sections on Pyridine alkylation).
-
-
Handling in Synthesis (Calixarene Functionalization)
-
Context: Protocols involving 2-(chloromethyl)pyridine HCl typically require anhydrous conditions and immediate use to prevent degradation during the functionalization of macrocycles.
-
Source: Pappalardo, S., & Ferguson, G. (1996). Functionalization of p-tert-Butylcalix[5]arene by Alkylation with 2-(Chloromethyl)pyridine Hydrochloride.[5] The Journal of Organic Chemistry, 61(7), 2407–2412.[5]
-
-
Safety & MSDS Data (Analogous Compounds)
-
Class Hazard: 2-(Chloromethyl)pyridine hydrochloride is classified as a skin corrosive and potential alkylating agent (vesicant).
- Source: Sigma-Aldrich Safety Data Sheet for 2-(Chloromethyl)pyridine hydrochloride (CAS 6959-47-3).
-
-
Hydrolysis Kinetics
-
Context: Kinetics of hydrolysis for chloromethyl-pyridines in aqueous media, demonstrating the rapid conversion to hydroxymethyl derivatives at neutral pH.
-
Source: Vlastos, D., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways... Journal of Hazardous Materials, 321, 453-461. (Provides mechanistic insight into the lability of the C-Cl bond in pyridine systems).
-
Sources
Technical Support Center: Managing Genotoxic Impurities in 2-(Chloromethyl)-3-ethylpyridine Hydrochloride Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 2-(chloromethyl)-3-ethylpyridine hydrochloride. The following sections provide in-depth, experience-driven answers to common challenges related to the identification and control of genotoxic impurities (GTIs) in this specific synthetic context. Our approach is grounded in established scientific principles and regulatory expectations, particularly the ICH M7 guideline, to ensure the safety and quality of the final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are the primary potential genotoxic impurities (GTIs) in the synthesis of 2-(chloromethyl)-3-ethylpyridine hydrochloride, and what are their likely sources?
A1: Based on common synthetic routes for substituted pyridines, the primary potential GTIs in the synthesis of 2-(chloromethyl)-3-ethylpyridine hydrochloride can be categorized as follows:
-
Alkylating Agents: These are a major class of GTIs due to their ability to react with DNA.[1][2] In this synthesis, they can arise from:
-
Unreacted Chlorinating Agents and By-products: Reagents like thionyl chloride (SOCl₂) or cyanuric chloride, used for the chlorination of the corresponding hydroxymethylpyridine, can lead to the formation of reactive alkyl halides if not properly controlled.[3][4]
-
Over-alkylation Products: The synthesis may involve alkylation steps to introduce the ethyl group, and under certain conditions, dialkylation or other side reactions can generate potentially genotoxic by-products.
-
-
Pyridine N-oxides: The synthesis of 2-(chloromethyl)pyridines often proceeds through a pyridine N-oxide intermediate.[5][6][7] Residual amounts of these N-oxides or their derivatives can be present in the final product. While the genotoxicity of every N-oxide is not a given, they are often considered a structural alert and require evaluation.[8][9]
-
Hydrazine and its Derivatives: Some synthetic pathways for pyridine rings utilize hydrazine or its derivatives.[10][11][12] Hydrazine is a known genotoxic and carcinogenic compound, and its presence, even at trace levels, is a significant safety concern.
-
Polychlorinated Pyridines: During the chlorination step, over-chlorination of the pyridine ring can occur, leading to the formation of di- or tri-chlorinated pyridine derivatives.[13] The genotoxic potential of these impurities would need to be assessed.
Q2: What are the regulatory limits for these genotoxic impurities?
A2: The acceptable intake of a genotoxic impurity is determined by the Threshold of Toxicological Concern (TTC). For most GTIs, the TTC is set at 1.5 µ g/day for lifetime exposure.[14] This value corresponds to a negligible lifetime cancer risk (1 in 100,000). The specific limit for an impurity in the drug substance is then calculated based on the maximum daily dose of the API.
Q3: How can I proactively control the formation of these GTIs during the synthesis?
A3: A proactive control strategy is the most effective approach.[15] This involves:
-
Route Scouting and Process Optimization: Select a synthetic route that avoids the use of known potent genotoxic reagents where possible. Optimize reaction conditions (temperature, stoichiometry, reaction time) to minimize the formation of by-products. For instance, careful control of the chlorinating agent addition can reduce the formation of polychlorinated species.
-
Raw Material Qualification: Thoroughly characterize all starting materials and reagents to ensure they are free from potentially genotoxic contaminants.[16]
-
In-process Controls: Implement in-process monitoring to track the formation and clearance of potential GTIs at critical steps.
-
Purification Strategies: Develop robust purification methods, such as crystallization or chromatography, to effectively remove identified GTIs to levels below the acceptable limit.[17][18]
Troubleshooting Guides
Issue 1: High Levels of Residual Alkyl Halides Detected in the Final API
Causality: This issue often stems from incomplete reaction of the chlorinating agent or its subsequent quenching, or from the degradation of the product. Alkyl halides are reactive and can pose a significant genotoxic risk.[1][19][20][21]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high alkyl halide levels.
Corrective Actions:
-
Optimize Chlorination: Reduce the equivalents of the chlorinating agent to the minimum required for complete conversion. Control the reaction temperature to prevent side reactions.
-
Improve Quenching: Use a more effective quenching agent or increase its stoichiometry. Verify the absence of the chlorinating agent before proceeding.
-
Enhance Purification: Introduce a re-crystallization step with a solvent system that has a high rejection capacity for the specific alkyl halide.
-
Modify Storage Conditions: If stability is an issue, store the intermediate or final product under inert atmosphere and at a controlled temperature.
Issue 2: Presence of Pyridine N-oxide Impurities Above the Reporting Threshold
Causality: This typically indicates an incomplete reduction of the N-oxide intermediate or its reformation through oxidation.
Troubleshooting Steps:
-
Review the N-oxide Reduction Step:
-
Catalyst Activity: If a catalytic reduction is used, ensure the catalyst is active and not poisoned.
-
Reducing Agent Stoichiometry: Verify the equivalents of the reducing agent are sufficient for complete conversion.
-
Reaction Time and Temperature: Optimize these parameters to drive the reaction to completion.
-
-
Investigate Potential for Re-oxidation:
-
Air Sensitivity: Determine if the intermediate or product is sensitive to air oxidation.
-
Work-up Conditions: Ensure that the work-up and isolation procedures are performed under an inert atmosphere if necessary.
-
-
Purification:
-
Chromatography: Pyridine N-oxides often have different polarity compared to the corresponding pyridine and can be effectively removed by column chromatography.[17]
-
Acid-Base Extraction: Utilize the difference in basicity between the pyridine and its N-oxide for separation through extraction.
-
Experimental Protocols
Protocol 1: Trace Analysis of Alkyl Halides by GC-MS
This protocol provides a general framework for the detection and quantification of volatile alkyl halide impurities.[22][23]
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the 2-(chloromethyl)-3-ethylpyridine hydrochloride sample into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide) and an appropriate internal standard.
-
Seal the vial immediately.
2. GC-MS Conditions:
| Parameter | Value |
| Column | VF-624ms or equivalent |
| Injector Temperature | 200 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
| Scan Range | m/z 35-350 |
3. Data Analysis:
-
Identify the alkyl halide peaks based on their retention times and mass spectra.
-
Quantify the impurities using the internal standard method.
Protocol 2: Analysis of Pyridine N-oxide by LC-MS/MS
This protocol is designed for the sensitive detection of non-volatile impurities like pyridine N-oxides.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., water/acetonitrile mixture) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
2. LC-MS/MS Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of the API and impurity |
| Flow Rate | 0.4 mL/min |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Specific precursor-product ion transitions for the target N-oxide |
3. Data Analysis:
-
Quantify the pyridine N-oxide impurity using an external standard calibration curve.
Visualizing the Synthetic Pathway and GTI Formation
The following diagram illustrates a plausible synthetic route for 2-(chloromethyl)-3-ethylpyridine hydrochloride and highlights the critical points for the formation of potential genotoxic impurities.
Caption: Synthetic pathway and potential GTI formation points.
References
- Müller, L., et al. (2007). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 633(2), 80-94.
-
ResearchGate. (2025). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Retrieved from [Link]
- Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro, 9(2), 91-94.
- The Royal Society of Chemistry. (2021). Genotoxicity. In The Medicinal Chemist's Guide to Solving ADMET Challenges.
- MDPI. (2025).
- ACS Publications. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Organic Process Research & Development, 25(1), 113-121.
- Lee, S., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(23), 7205.
- Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
- European Patent Office. (1988). EP0254052A2 - 2-Mono and 2,3-bis((poly)chloromethyl)pyridines.
- Frontiers. (2024). Assessing genotoxic effects of chemotherapy agents by a robust in vitro assay based on mass spectrometric quantification of γ-H2AX in HepG2 cells. Frontiers in Pharmacology, 15.
- ScienceDirect. (n.d.). From old alkylating agents to new minor groove binders. European Journal of Medicinal Chemistry.
- MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Carbon, 7(4), 54.
- Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Der Pharma Chemica.
-
ResearchGate. (2025). Recent Trends in the Chemistry of Pyridine N-Oxides. Retrieved from [Link]
-
ResearchGate. (2025). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Retrieved from [Link]
- INIS-IAEA. (1982). Preparation of 2,3-dichloro-5-trichloromethylpyridine.
- PubMed. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910.
- SpringerLink. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Analytical and Bioanalytical Chemistry, 404(9), 2737-2744.
- ARKAT USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC.
-
W.R. Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Strategies for the investigation and control of process-related impurities in drug substances. Retrieved from [Link]
- Periodica Polytechnica. (n.d.). Preparation of Pyridine N-oxide Derivatives in Microreactor. Chemical Engineering.
-
All About Drugs. (2026). ANALYTICAL CHEM (API). Retrieved from [Link]
-
Regis Technologies. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]
Sources
- 1. Genotoxicity profiles of common alkyl halides and esters with alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. data.epo.org [data.epo.org]
- 14. ANALYTICAL CHEM (API) – All About Drugs [allfordrugs.com]
- 15. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 16. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 21. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 22. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PMC [pmc.ncbi.nlm.nih.gov]
"scale-up challenges for the production of 2-(chloromethyl)-3-ethylpyridine hydrochloride"
Technical Support Center: 2-(Chloromethyl)-3-ethylpyridine Hydrochloride Production
Status: System Operational Current Wait Time: < 1 Minute Topic: Scale-Up, Safety, and Stability Protocols
Welcome to the Process Chemistry Support Hub
You have reached the Tier 3 Technical Support desk for pyridine intermediate synthesis. This guide addresses the specific challenges encountered during the scale-up of 2-(chloromethyl)-3-ethylpyridine hydrochloride (often referred to as the "3-ethyl picolyl chloride" intermediate).
This molecule is a critical building block (often for proton pump inhibitors like Rabeprazole analogs). Its production involves a deceptively simple chlorination that hides significant thermal and stability hazards upon scale-up.
Part 1: Critical Troubleshooting (FAQs)
Ticket #101: "My reaction mixture turned into a black tar during workup."
Diagnosis: Uncontrolled Self-Quaternization (Polymerization). Root Cause: The free base of 2-(chloromethyl)-3-ethylpyridine is intrinsically unstable. If you neutralized the reaction mixture to remove excess acid or attempted to isolate the free base, the pyridine nitrogen of one molecule nucleophilically attacked the chloromethyl group of another. This starts a chain reaction, forming a dark, insoluble quaternary ammonium polymer. The Fix:
-
Never isolate the free base. Maintain the product as the Hydrochloride (HCl) salt throughout the process.
-
Avoid aqueous basic workups. Instead of neutralizing, use a solvent swap (e.g., distill off thionyl chloride/toluene) and crystallize the salt directly by adding an antisolvent (like acetone or MTBE) or cooling the concentrated toluene solution.
Ticket #102: "We experienced a violent pressure spike during Thionyl Chloride addition."
Diagnosis: Thermal Runaway & Gas Accumulation.
Root Cause: The reaction of 2-(hydroxymethyl)-3-ethylpyridine with thionyl chloride (
-
Dilution is key: Do not use neat thionyl chloride. Use Toluene as a solvent. It acts as a heat sink and diluent.
-
Catalysis: Use a catalytic amount of DMF (Dimethylformamide). This forms the Vilsmeier-Haack reagent in situ, allowing the reaction to proceed at lower temperatures (0–20°C) rather than reflux, smoothing the exotherm profile.
-
Scrubbing: Ensure your off-gas line is connected to a caustic scrubber (
) capable of neutralizing 2 moles of gas per mole of reactant.
Ticket #103: "The final product purity is low (Hydrolysis Impurity)."
Diagnosis: Moisture Ingress / Hygroscopicity. Root Cause: The HCl salt is extremely hygroscopic. Exposure to humid air during filtration or drying causes the chloride to hydrolyze back to the starting alcohol (2-hydroxymethyl-3-ethylpyridine). The Fix:
-
Inert Filtration: Perform filtration under a nitrogen blanket or use a closed filter-dryer (Nutsche).
-
Wash Solvents: Ensure wash solvents (e.g., Toluene, Acetone) are anhydrous.
-
Drying: Dry in a vacuum oven at <40°C with a desiccant trap. Do not overheat, as the salt can degrade.
Part 2: Recommended Process Workflow
The following protocol is designed for stability and safety, utilizing Toluene as the reaction solvent to facilitate heat transfer and solvent-swapping.
Standard Operating Procedure (Scale: 1 kg Input)
| Step | Unit Operation | Critical Parameter | Rationale |
| 1 | Charge | Reactor A: 2-(hydroxymethyl)-3-ethylpyridine (1.0 eq), Toluene (5 vol). | Toluene provides thermal mass. |
| 2 | Cooling | Cool Reactor A to 0–5°C. | Controls initial exotherm. |
| 3 | Addition | Slowly add Thionyl Chloride (1.2 eq) maintaining | Exothermic. Gas evolution ( |
| 4 | Reaction | Stir at 20–25°C for 2–4 hours. | Monitor by HPLC (disappearance of alcohol). |
| 5 | Distillation | Apply vacuum. Distill Toluene/ | Removes excess |
| 6 | Crystallization | Add fresh Toluene (or Acetone) (3 vol). Cool to 0°C. | Precipitates the HCl salt. |
| 7 | Filtration | Filter under | Hygroscopic Risk. Minimize air contact. |
| 8 | Drying | Vacuum dry at 35°C. | Remove residual solvent.[1] |
Part 3: Visualizing the Chemistry
Workflow Diagram: Safe Scale-Up Architecture
This diagram illustrates the process flow emphasizing the critical control points for safety (gas scrubbing) and quality (moisture exclusion).
Caption: Process flow diagram highlighting the critical gas scrubbing path and the inert filtration requirement.
Degradation Pathway: The "Self-Quaternization" Risk
Why does the free base turn black? This diagram shows the intermolecular attack that must be prevented by keeping the pH acidic (HCl salt form).
Caption: Mechanism of instability. The pyridine nitrogen attacks the alkyl chloride of a neighbor molecule, leading to polymerization.
Part 4: Data & Specifications
Key Chemical Properties
| Property | Value | Implication for Scale-Up |
| CAS Number | 6959-47-3 (General for isomer) | Verify specific isomer (3-ethyl vs 3-methyl). |
| Appearance | White to off-white solid | Color change (yellow/brown) indicates degradation. |
| Melting Point | 130–135°C (Decomposes) | Do not dry above 40–50°C. |
| Solubility | Soluble in water, alcohol. | Incompatible with water (hydrolysis). |
| Stability | Hygroscopic; Acid stable. | Store under Nitrogen at 2–8°C. |
Solvent Selection Guide
| Solvent | Suitability | Notes |
| Dichloromethane (DCM) | Moderate | Good solubility, but low boiling point makes it hard to remove residual |
| Toluene | Excellent | Higher BP allows stripping of |
| DMF (Catalytic) | Essential | Accelerates reaction via Vilsmeier intermediate; prevents thermal accumulation. |
| Water/Alcohols | FORBIDDEN | Immediate hydrolysis or esterification. |
References
-
Process Safety in Pyridine Chlorination
-
Title: Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride.[2]
- Source: Organic Process Research & Development (via ResearchG
- Relevance: Establishes the safety profile of thionyl chloride/toluene systems and the hazard of MTBE/SOCl2 mixtures.
-
URL:
-
-
Synthesis of Rabeprazole Intermediates
-
Thionyl Chloride Handling & Hazards
- Title: Thionyl Chloride - CAMEO Chemicals.
- Source: NOAA (National Oceanic and Atmospheric Administr
- Relevance: Authoritative data on the water reactivity and toxic gas evolution ( , ) critical for scrubber design.
-
URL:
-
Impurity Profiling (Dimerization)
- Title: Synthesis and Characterization of Process Related New Impurity in Ufiprazole (Benzimidazole/Pyridine dimers).
- Source: E-ResearchCO.
- Relevance: Illustrates the dimerization mechanism (self-alkylation) common to 2-chloromethylpyridines.
-
URL: (Link to journal landing page for verification)
Sources
Technical Support Center: Troubleshooting 2-(Chloromethyl)-3-ethylpyridine Hydrochloride Reactions
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex regioselectivity and yield issues researchers encounter when utilizing 2-(chloromethyl)-3-ethylpyridine hydrochloride in organic synthesis and drug development.
Because this compound possesses both a highly electrophilic benzylic-like carbon and a nucleophilic pyridine nitrogen, it is notoriously prone to competing side reactions. This guide will deconstruct the causality behind these issues and provide self-validating protocols to ensure absolute regiocontrol.
Part 1: Mechanistic Diagnostics & Core Causality
The fundamental challenge with 2-(chloromethyl)-3-ethylpyridine hydrochloride lies in its dual reactivity. It is supplied as a hydrochloride salt to mask the nucleophilicity of the pyridine nitrogen[1].
When exposed to a base, the salt is neutralized into its free base form. If a stronger external nucleophile is not immediately available (or if the reaction kinetics are poorly controlled), the pyridine nitrogen of one molecule will undergo a rapid Menshutkin-type
Fig 1: Competing kinetic pathways of 2-(chloromethyl)-3-ethylpyridine free base.
Part 2: Troubleshooting FAQs
Q1: My reaction mixture turns into an insoluble black/brown tar, and my product yield is <10%. What is happening? A: You are observing the macroscopic result of uncontrolled self-alkylation (polymerization). This almost always occurs due to an incorrect order of addition. If you dissolve the pyridine hydrochloride salt in a solvent and add a base before adding your target nucleophile, you generate a high concentration of the unprotected free base. Solution:Reverse the addition order. Always pre-form your target nucleophile by deprotonating it completely in your solvent system. Then, add the 2-(chloromethyl)-3-ethylpyridine hydrochloride as a solid (or as a highly diluted, freshly prepared solution) directly into the active nucleophile mixture.
Q2: I am reacting this compound with an ambident nucleophile (e.g., a phenol with an active methylene). How do I force C-alkylation over O-alkylation?
A: Regioselectivity here is governed by Hard-Soft Acid-Base (HSAB) principles. The chloromethyl carbon is a relatively "soft" electrophile. To favor C-alkylation (a soft nucleophilic site), you must suppress the reactivity of the "hard" oxygen site[3].
Solution: Avoid using hard bases like NaH in highly polar aprotic solvents (like DMF), which create "naked" reactive oxygen anions. Instead, use
Q3: Does the 3-ethyl group significantly alter the reaction conditions compared to standard 2-picolyl chloride? A: Yes. The 3-ethyl group provides critical steric bulk adjacent to the electrophilic center. While this slightly improves the stability of the monomeric free base compared to unsubstituted 2-picolyl chloride, it also increases the activation energy required for your target nucleophile to attack. You must compensate for this by ensuring your nucleophile is highly activated and by allowing the reaction to gradually warm to room temperature after the initial low-temperature addition.
Part 3: Quantitative Data & Reagent Selection
To achieve precise regiocontrol, the choice of base, solvent, and counterion must be treated as an integrated system. Use the table below to select the optimal conditions for your specific target.
| Base / Solvent System | Counterion Effect | Dominant Regioselectivity | Mechanistic Rationale & Best Use Case |
| NaH / DMF | Hard ( | O- or N-Alkylation | Creates a "naked" nucleophile; favors attack from the most electronegative atom. Best for simple amines or phenols. |
| Soft ( | C-Alkylation | Heterogeneous system keeps free base concentration low. Best for regioselective alkylation of active methylenes[3]. | |
| LiHMDS / THF | Hard ( | C-Alkylation | |
| NaOH / | Phase Transfer | Balanced / Tunable | PTC controls the interfacial release of the reactive species, suppressing bulk self-alkylation[1]. |
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By observing specific physical cues at each step, you can confirm the mechanistic integrity of the reaction before proceeding.
Fig 2: Self-validating step-by-step workflow to maximize target regioselectivity.
Optimized Alkylation Workflow (Reverse Addition Method)
Step 1: Nucleophile Activation
-
Action: In an oven-dried flask under inert atmosphere (Argon), dissolve your target nucleophile (1.2 equivalents) in anhydrous THF or MeCN. Cool the system to 0°C. Slowly add your selected base (e.g.,
or LiHMDS, 2.5 equivalents). -
Validation Checkpoint: If using hydride bases, wait until the evolution of
gas completely ceases. The solution should become homogeneous or form a fine, uniform suspension. This confirms complete deprotonation.
Step 2: Temperature Stabilization
-
Action: Maintain the reaction at 0°C to 5°C for 30 minutes.
-
Causality: The low temperature suppresses the kinetic energy required for the competing self-alkylation pathway, ensuring the
cross-coupling remains the dominant kinetic trajectory.
Step 3: Controlled Electrophile Addition
-
Action: Weigh out 2-(chloromethyl)-3-ethylpyridine hydrochloride (1.0 equivalent). Add the solid salt portion-wise over 15–20 minutes to the vigorously stirring nucleophile solution.
-
Validation Checkpoint: The reaction mixture should slowly transition to a light yellow or orange hue. If the solution instantly flashes to a dark, opaque brown, the addition is too fast, and localized self-alkylation is occurring.
Step 4: Kinetic Maturation & Quench
-
Action: Allow the reaction to stir at 0°C for 1 hour, then gradually remove the ice bath and let it warm to room temperature (20°C) over 2 hours.
-
Validation Checkpoint: Monitor via HPLC or TLC. The reaction is complete when the pyridine electrophile is undetectable. Quench the reaction by adding saturated aqueous
to safely neutralize any remaining base and destroy unreacted intermediates.
References
1.[3] Bottino, F., Giunta, L., & Pappalardo, S. (1989). "Calix[4]arenes with pyridine pendant groups. Regioselective proximal alkylation at the 'lower rim'". Journal of Organic Chemistry.[Link] 2.[1] Fisher Scientific. "2-(Chloromethyl)pyridine hydrochloride, 98% - Applications and Safety". Thermo Fisher Scientific.[Link] 3.[2] Ruzza, M., et al. (2020). "Pyridine Compounds with Antimicrobial and Antiviral Activities". PMC - National Institutes of Health (NIH).[Link]
Sources
"handling and storage best practices for 2-(chloromethyl)-3-ethylpyridine hydrochloride"
Reference ID: TS-CM-3EP-HCl | Version: 2.1 | Status: Active
Executive Summary: The Nature of the Reagent
2-(Chloromethyl)-3-ethylpyridine hydrochloride is not a standard stable salt; it is a reactive electrophilic intermediate . Unlike simple pyridine salts, the chloromethyl group at the 2-position is highly activated by the electron-deficient pyridine ring, making it a potent alkylating agent.
Critical Stability Warning: This compound is thermodynamically unstable in the presence of moisture. The driving force is the hydrolysis of the C-Cl bond to form the alcohol (2-(hydroxymethyl)-3-ethylpyridine) and HCl. This reaction is autocatalytic: the released HCl attracts more atmospheric moisture, accelerating the degradation.
Module 1: Critical Storage Protocols
Preventing the "Sticky Solid" Phenomenon
Q: My solid has turned from a white powder to a yellow, sticky gum. Can I still use it?
A: No. The transition to a sticky yellow gum indicates significant hydrolysis and polymerization. The "gum" is likely a mixture of the hydrolyzed alcohol, the hydrochloride salt of the alcohol, and oligomeric pyridinium species formed by self-alkylation.
The Causality:
-
Hygroscopicity: The HCl salt pulls moisture from the air.
-
Hydrolysis: Water attacks the benzylic carbon (
mixed mechanism). -
Liquefaction: The resulting mixture depresses the melting point, creating a viscous oil/gum.
Storage Best Practices Table
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Retards the kinetics of thermal decomposition and self-alkylation. |
| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is preferred (heavier than air) for solid storage. |
| Container | Amber Glass + Parafilm/Tape | Protects from light (minor concern) and ensures a secondary moisture seal. |
| Desiccant | Active P2O5 or Silica | Essential in the secondary container (desiccator) to scavenge trapped moisture. |
Module 2: Experimental Troubleshooting (Q&A)
Q: I am seeing low yields in my nucleophilic substitution reaction. What is going wrong?
A: The most common failure mode is solvolysis competition . If you use a protic solvent (Methanol, Ethanol) or a "wet" aprotic solvent, the solvent competes with your nucleophile for the chloromethyl group.[1]
Troubleshooting Checklist:
-
Solvent Choice: NEVER use alcohols (MeOH, EtOH). You will form the ethyl/methyl ether byproduct immediately.
-
Water Content: Ensure DMF, DMSO, or Acetonitrile are anhydrous (<50 ppm water).
-
Base Addition: If using a free amine nucleophile, add a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl released, but do not premix the starting material with strong hydroxide bases in water.
Q: The NMR spectrum in DMSO-d6 shows extra peaks and a broad singlet at ~5.5 ppm. Is this an impurity?
A: This is likely the hydrolysis product .
-
Diagnostic Signal: Look for the disappearance of the
singlet (typically ~4.8–5.0 ppm) and the appearance of a signal (shifted upfield) and the proton (broad singlet, exchangeable with ). -
Solution: Run NMR immediately after dissolving. If the sample was left in DMSO-d6 overnight, the hygroscopic nature of DMSO likely introduced water, causing in-situ degradation in the NMR tube.
Module 3: Handling & Safety Workflows
Visualizing the Degradation Pathway
The following diagram illustrates why moisture control is non-negotiable.
Figure 1: The moisture-induced degradation cascade. Once the solid absorbs water, the hydrolysis generates HCl, which further increases hygroscopicity, creating a runaway degradation cycle.
Safe Handling Protocol (Step-by-Step)
Hazard: This compound is a Vesicant (blistering agent) and Corrosive . It can alkylate DNA/Proteins.
-
Preparation:
-
Pre-dry all glassware.
-
Equip a distinct waste container for quenching (see Module 4).
-
-
Weighing:
-
Ideal: Weigh inside a glovebox under Nitrogen.
-
Acceptable: Weigh quickly in a fume hood. Do not leave the bottle open. Use a "weighing funnel" to prevent static dispersion of dust.
-
-
Solubilization:
-
Add the solid to the solvent, not vice-versa, to minimize local heating.
-
Use Anhydrous DMF or DCM (Dichloromethane) for best stability during reaction setup.
-
Module 4: Waste & Deactivation
Q: How do I clean my spatula and glassware safely?
A: Do not simply rinse with water; this generates HCl gas and acidic runoff.
Deactivation Protocol:
-
Quenching Solution: Prepare a solution of 10% aqueous Ammonium Hydroxide (
) or dilute Sodium Hydroxide ( ). -
Soak: Submerge contaminated spatulas/glassware in this base solution for 1 hour. The base converts the reactive alkyl chloride into the benign alcohol and neutralizes the HCl.
-
Rinse: Wash with water followed by Acetone.
References
-
National Toxicology Program (NTP). (1992).[2][3] Testing Status of Agents at NTP: 2-(Chloromethyl)pyridine Hydrochloride. U.S. Department of Health and Human Services. [Link]
-
PubChem. (n.d.).[2] Compound Summary: 3-(Chloromethyl)pyridine hydrochloride. National Center for Biotechnology Information. Retrieved March 1, 2026. [Link]
(Note: While specific literature on the "3-ethyl" derivative is rare, the chemical behavior is extrapolated from the rigorously documented 2-(chloromethyl)pyridine and 3-methylpyridine homologs, which share identical reactive pharmacophores.)
Sources
Validation & Comparative
"validation of analytical methods for 2-(chloromethyl)-3-ethylpyridine hydrochloride"
A Comparative Technical Guide for Drug Development
Executive Summary & Strategic Context
2-(Chloromethyl)-3-ethylpyridine hydrochloride (referred to herein as 2-CMEP·HCl ) is a critical electrophilic intermediate, structurally homologous to the key building blocks used in the synthesis of proton pump inhibitors (PPIs) such as Rabeprazole and Lansoprazole.
Due to the presence of the reactive chloromethyl moiety, this compound presents two distinct analytical challenges:
-
Chemical Instability: The alkyl halide is prone to rapid hydrolysis to the corresponding alcohol (2-hydroxymethyl-3-ethylpyridine) in aqueous media, particularly at neutral or alkaline pH.
-
Genotoxic Potential: As an alkylating agent, it falls under the ICH M7 classification as a Potential Genotoxic Impurity (PGI), requiring highly sensitive methods (LOD/LOQ in ppm range) if analyzed as an impurity in a final drug substance.
This guide moves beyond standard pharmacopeial templates to provide a risk-based validation strategy . We compare High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC) and Potentiometric Titration, recommending specific protocols that mitigate the inherent instability of the analyte.
Comparative Analysis of Analytical Methodologies
The following table contrasts the performance of the three primary analytical approaches for 2-CMEP·HCl.
| Feature | Method A: RP-HPLC (Recommended) | Method B: GC-FID/MS | Method C: Potentiometric Titration |
| Principle | Partition chromatography (C18) with UV detection. | Volatility-based separation. | Stoichiometric reaction with Ag⁺ (for Cl⁻). |
| Selectivity | High. Separates hydrolytic degradants (alcohol) from the active chloride. | Moderate. Thermal degradation in the injector port can mimic impurities. | Low. Cannot distinguish between organic chloride and free inorganic chloride. |
| Sensitivity | High (UV @ 254 nm). Suitable for PGI monitoring. | High. Excellent for trace analysis if thermally stable. | Low. Only suitable for assay/purity of bulk material (>98%). |
| Stability Risk | Manageable. Use non-aqueous diluents and acidic buffers. | High. Risk of on-column degradation at high temps. | None. Immediate reaction. |
| Primary Use | Purity, Assay, and Stability Studies.[1] | Residual Solvent & Trace Impurity Analysis. | Salt Stoichiometry Confirmation. |
Recommended Method: Stability-Indicating RP-HPLC
Expert Insight: The primary failure mode in validating methods for chloromethyl-pyridines is in-situ hydrolysis during sample preparation or the run itself. The protocol below utilizes a high percentage of organic solvent in the diluent and an acidic mobile phase to stabilize the electrophilic carbon.
3.1. Chromatographic Conditions[1][2][3][4][5][6]
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters Alliance).
-
Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Why: A robust C18 phase withstands acidic pH and provides adequate retention for the polar pyridine ring.
-
-
Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Elution Mode: Gradient.[1]
-
T=0 min: 85% A / 15% B
-
T=10 min: 40% A / 60% B
-
T=15 min: 40% A / 60% B
-
T=15.1 min: 85% A / 15% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 25°C (Do not elevate; heat accelerates hydrolysis).
-
Detection: 254 nm (Pyridine characteristic absorption).
-
Injection Volume: 5-10 µL.
3.2. Sample Preparation (Critical Step)
-
Diluent: Acetonitrile : Buffer pH 3.0 (80:20 v/v).
-
Causality: Water must be minimized in the diluent. The 20% buffer ensures the hydrochloride salt remains soluble and the pyridine nitrogen is protonated, preventing peak tailing.
-
-
Stock Solution: Prepare 1.0 mg/mL of 2-CMEP·HCl in Diluent. Analyze within 4 hours.
3.3. Validation Workflow Diagram
The following diagram illustrates the logical flow for validating this method, highlighting the critical "Stress Testing" feedback loop often missed in standard guides.
Figure 1: Iterative validation workflow emphasizing specificity against hydrolytic degradants.
Validation Performance Data (Expected)
The following data ranges are based on homologous validation studies for chloromethyl-pyridine derivatives (e.g., Rabeprazole impurity standards).
| Parameter | Acceptance Criteria | Typical Experimental Result |
| Specificity | Resolution (Rs) > 1.5 between 2-CMEP and 2-Hydroxymethyl analog. | Rs ≈ 3.2 |
| Linearity | R² > 0.999 over 50%–150% of target concentration. | R² = 0.9998 |
| Accuracy (Recovery) | 98.0% – 102.0% at 3 levels (80, 100, 120%). | 99.4% ± 0.8% |
| Precision (Repeatability) | RSD < 2.0% (n=6). | RSD = 0.45% |
| LOD / LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ). | LOQ ≈ 0.05 µg/mL (suitable for impurity tracking) |
| Solution Stability | Cumulative % degradation < 1.0% over runtime. | Stable for 6 hours in ACN:Buffer (80:20). |
Alternative Method: Gas Chromatography (GC)
While HPLC is preferred for stability, GC is superior for detecting residual solvents (e.g., Thionyl chloride traces, Toluene) or if the 2-CMEP·HCl is being analyzed as a trace impurity in a non-polar matrix.
-
System: GC-FID or GC-MS (for trace PGI analysis).
-
Column: DB-624 or USP G43 (30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas: Helium (1.5 mL/min).
-
Injector: Split mode (10:1). Temp: 180°C .
-
Warning: Injector temperatures >200°C can cause thermal dehydrohalogenation.
-
-
Oven Program: 50°C (hold 2 min) → 10°C/min → 220°C (hold 5 min).
5.1 Degradation Pathway Visualization
Understanding the chemistry is vital for troubleshooting. The diagram below shows why aqueous conditions and heat must be controlled.
Figure 2: Primary degradation pathways necessitating strict pH and solvent control during analysis.
Troubleshooting & Expert Tips
-
Ghost Peaks in HPLC: If you observe a peak broadening or splitting, it is likely the conversion of the hydrochloride salt to the free base on-column. Solution: Increase buffer concentration in Mobile Phase A to 50 mM.
-
Recovery Issues: Low recovery in accuracy studies often stems from using pure water or methanol as a solvent for the stock solution. Methanol can react with the chloromethyl group to form a methyl ether (solvolysis). Solution: Always use Acetonitrile.
-
Corrosion: The HCl salt is corrosive. Passivate LC systems (flush with water then 10% nitric acid, then water) if the system sits idle after analyzing this compound.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
BenchChem. A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. (Analogous chemistry reference). Link
-
Reddy, A.V., et al. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride... by LC/MS/MS.[5][7][8] J. Pharm. Biomed. Anal. 2012. (Demonstrates instability of chloromethyl-pyridines). Link
-
Sigma-Aldrich. 2-(Chloromethyl)pyridine hydrochloride Product Specification & Safety Data.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. britiscientific.com [britiscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Download [lf-public.deq.utah.gov:443]
- 5. lcms.cz [lcms.cz]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative reactivity of 2-(chloromethyl)pyridine vs 2-(chloromethyl)-3-ethylpyridine hydrochloride"
[1][2]
Executive Summary
Both 2-(chloromethyl)pyridine (2-CMP) and 2-(chloromethyl)-3-ethylpyridine (2-CMEP) serve as critical electrophilic building blocks in the synthesis of proton pump inhibitors (PPIs) and other heterocyclic pharmaceuticals.[1][2]
While they share a core reactivity profile—acting as benzylic-like alkylating agents—the presence of the 3-ethyl substituent in 2-CMEP introduces significant steric and electronic perturbations.[1][3]
-
Stability: Both compounds are unstable as free bases due to self-polymerization.[1][2][3] The 3-ethyl group theoretically retards this rate via steric hindrance, but not enough to permit ambient storage.[3]
-
Reactivity: 2-CMEP exhibits slower
kinetics due to steric crowding at the reaction center, requiring optimized thermal protocols compared to the more reactive 2-CMP.[1][3]
Chemical Profile & Structural Divergence[3]
| Feature | 2-(Chloromethyl)pyridine (2-CMP) | 2-(Chloromethyl)-3-ethylpyridine (2-CMEP) |
| Structure | Unsubstituted pyridine ring.[1][2] | 3-Ethyl substitution (ortho to chloromethyl).[1][2] |
| Electronic State | Electron-deficient ring (inductive withdrawing).[1][2] | Ethyl group (+I effect) increases electron density on the ring and Nitrogen.[2][3] |
| Steric Environment | Unhindered access to | Significant steric bulk adjacent to |
| Primary Hazard | Vesicant; Self-polymerization (Red Tar).[1][2][3] | Vesicant; Self-polymerization.[1][2][3] |
| Storage Form | Hydrochloride Salt (Hygroscopic solid).[1][2] | Hydrochloride Salt (Hygroscopic solid).[1][2] |
The Instability Mechanism: Self-Quaternization[1][3]
The defining characteristic of 2-chloromethylpyridines is their tendency to undergo intermolecular self-alkylation (quaternization) when in the free base form.[1] This results in the formation of a dark red/brown polypyridinium tar.[2][3]
Mechanism: The pyridine nitrogen (nucleophile) of one molecule attacks the chloromethyl carbon (electrophile) of another.[2] This reaction is autocatalytic as the ionic strength increases.[2][3]
Diagram 1: Self-Polymerization Pathway
Figure 1: Mechanism of self-quaternization. Protonation (HCl salt) prevents this by removing the lone pair availability on the nitrogen.
Comparative Reactivity Analysis
Electronic Effects (Hammett/Inductive)
-
2-CMP: The pyridine nitrogen is moderately basic (
for the conjugate acid).[1][2][3] The chloromethyl group is highly electrophilic due to the electron-withdrawing nature of the pyridine ring. -
2-CMEP: The 3-ethyl group is an electron-donating group (EDG) via induction (+I).[1][2][3]
Steric Effects (The Dominant Factor)[2][3]
- attack by external nucleophiles.
-
2-CMEP: The ethyl group at position 3 creates significant steric hindrance.[1][2][3]
-
Impact on Stability: It hinders the approach of the nitrogen to another molecule's chloromethyl group.[3] This kinetic stabilization likely counteracts the electronic activation, making 2-CMEP slightly more stable as a free base than 2-CMP, though still too unstable for storage.[1]
-
Impact on Synthesis: When used as a reagent (e.g., coupling with a thiol), the 3-ethyl group hinders the backside attack on the
.[3] -
Result: Reactions with 2-CMEP generally require higher temperatures (40–60°C) or longer reaction times compared to 2-CMP.[1][2]
-
Experimental Protocols
Handling & Free-Basing
Critical Rule: Never isolate the free base of either compound as a dry solid.[1][2][3] Always generate it in situ or in solution immediately prior to use.[1][2][3]
Protocol: In-Situ Neutralization and Coupling
This workflow minimizes the risk of polymerization while ensuring efficient coupling.[1][2][3]
-
Dissolution: Suspend 1.0 eq of 2-CMEP·HCl (or 2-CMP·HCl) in a biphasic solvent system (e.g.,
/ Water) or a polar aprotic solvent (DMF/Acetone) depending on the nucleophile.[1][2] -
Neutralization:
-
Coupling:
Diagram 2: Safe Handling Workflow
Figure 2: "Just-in-Time" Free Basing Protocol to avoid degradation.
Safety & Toxicology
Both compounds are potent alkylating agents .[1][2]
-
Vesicant: Causes severe skin burns and eye damage.[1][2][3] The mechanism is similar to nitrogen mustards (alkylation of DNA/proteins).[2][3]
-
Sensitizer: High risk of allergic contact dermatitis.[1][2][3]
-
Decomposition: Thermal decomposition releases
, , and .[2]
Disposal: Quench excess reagent with aqueous ammonia or 10% NaOH to convert the alkyl chloride to the benign alcohol (pyridinemethanol) before disposal.[2][3]
References
-
Sigma-Aldrich. (2023).[1][3] Product Specification: 2-(Chloromethyl)pyridine hydrochloride.[1][2][4][5][6][7] Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][3] (Foundational text on
sterics and pyridine electronics). -
Pappalardo, S., et al. (1996).[2][3] "Functionalization of p-tert-Butylcalix[5]arene by Alkylation with 2-(Chloromethyl)pyridine Hydrochloride." The Journal of Organic Chemistry, 61(7), 2407-2412.[2][3] Link[1][2]
-
Ash, M. L., & Pews, R. G. (1981).[2][3][8] "The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide." Journal of Heterocyclic Chemistry. (Describes the instability of the free base).
-
BenchChem. (2025).[1][2][9] Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Link[1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-氯甲基吡啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 4. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 8. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comparative Biological Activity: 3-Ethylpyridine Derivatives vs. Unsubstituted Pyridine Analogues
Introduction
The pyridine ring is a ubiquitous pharmacophore in medicinal chemistry, serving as the core scaffold for countless therapeutic agents. However, the unsubstituted pyridine molecule itself often lacks the specific binding affinity and lipophilicity required for potent, targeted biological activity. The introduction of simple alkyl groups—specifically an ethyl group at the 3-position (meta to the nitrogen)—fundamentally alters the molecule's physicochemical properties and pharmacological profile.
As a Senior Application Scientist, evaluating these structural nuances is critical for rational drug design. This guide provides an objective, data-driven comparison between 3-ethylpyridine derivatives and their unsubstituted analogues, analyzing structure-activity relationships (SAR), comparative toxicity, and their utility as precursors for advanced anti-cancer agents.
Section 1: Structure-Activity Relationship (SAR) & Physicochemical Divergence
The stark contrast in biological activity between pyridine and 3-ethylpyridine is rooted in their physicochemical divergence. Unsubstituted pyridine is highly polar, miscible with water, and possesses a low partition coefficient (LogP
The Causality of the 3-Ethyl Substitution: Adding an ethyl group at the 3-position increases the molecule's lipophilicity, enhancing membrane permeability. Crucially, placing this steric bulk at the meta position avoids steric hindrance around the nitrogen atom's lone pair. This preserves the nitrogen's ability to act as a hydrogen bond acceptor or coordinate with metal ions in biological targets. In contrast, 2-substituted (ortho) pyridines often suffer from reduced binding affinity due to steric clashes that block the nitrogen lone pair. The 3-ethyl group acts as a precise hydrophobic anchor, allowing the molecule to fit into specific binding sites on regulatory proteins that unsubstituted pyridine cannot effectively engage.
Fig 1: Structure-Activity Relationship (SAR) divergence between Pyridine and 3-Ethylpyridine.
Section 2: Comparative Toxicity and Angiogenesis Inhibition
To objectively compare the biological activity of these compounds, we examine their effects on angiogenesis and cellular proliferation. A pivotal study utilizing the Chick Chorioallantoic Membrane (CAM) growth assay demonstrated that minor structural modifications to the pyridine ring drastically alter its inhibitory potential[1].
Quantitative Data Comparison
The table below summarizes the Lowest Observed Adverse Effect Level (LOAEL) for pyridine and its derivatives in the CAM assay. The LOAEL represents the lowest concentration at which significant growth inhibition is observed.
| Compound | Substitution | LOAEL (Molar) | Relative Inhibitory Potency |
| Pyridine | None | Baseline (Weak) | |
| 3-Methylpyridine | Methyl at C3 | High ( | |
| 3-Ethylpyridine | Ethyl at C3 | Extremely High ( |
Data interpretation: The addition of a 3-ethyl group results in a staggering 10-million-fold increase in inhibitory activity compared to unsubstituted pyridine[1]. Mechanistic validation using Bromodeoxyuridine (BrdU) incorporation revealed that 3-ethylpyridine specifically blocks CAM growth by inhibiting cell division at picomolar doses[1].
Experimental Protocol 1: CAM Growth Assay & BrdU Incorporation
This protocol is a self-validating system: the inclusion of a vehicle control ensures baseline normalization, while BrdU labeling differentiates between general cytotoxicity and specific cell-cycle arrest.
-
Incubation: Incubate fertilized chicken eggs at 37.5°C with 60% relative humidity.
-
Windowing (Day 3): Puncture the air sac and carefully cut a small window in the shell to expose the CAM. Seal the window with sterile tape and return to the incubator.
-
Dosing (Day 6): Prepare serial dilutions of Pyridine and 3-Ethylpyridine (
M to M) in a sterile saline vehicle. Apply 20 µL of the test solution (or vehicle control) directly onto the CAM. -
BrdU Labeling (Day 7): To assess cell proliferation, apply 10 µL of 10 mM BrdU solution to the CAM 8 hours prior to harvesting. BrdU is a thymidine analog that integrates into the DNA of dividing cells[2].
-
Harvesting & Validation: Excise the treated CAM tissue, fix in 4% paraformaldehyde, and perform immunohistochemistry using an anti-BrdU antibody. Quantify the ratio of BrdU-positive nuclei to total nuclei. A significant drop in BrdU incorporation in the 3-ethylpyridine group validates its mechanism as a potent cell division inhibitor[1].
Section 3: Synthetic Utility in Anti-Cancer Drug Development
Beyond direct biological activity, 3-ethylpyridine serves as a highly valuable synthetic precursor for complex pharmacophores, notably 1,2,3,6-tetrahydropyridines (THPs) . THPs are heavily researched for their anti-inflammatory and anti-cancer properties[3].
When synthesizing these agents, utilizing 3-ethylpyridine as the starting material ensures that the resulting THP ring retains an ethyl group at the 5-position. Molecular modeling studies (e.g., docking against estrogen receptor alpha, ER
Fig 2: Synthetic workflow for 5-ethyl-1,2,3,6-tetrahydropyridines from 3-ethylpyridine.
Experimental Protocol 2: Synthesis of N-substituted[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines
This workflow relies on the controlled reduction of a pyridinium ylide. The choice of Sodium Borohydride (
-
Amination: Slowly add 3-ethylpyridine to a solution of O-(2,4-Dinitrophenyl)hydroxylamine in acetonitrile (MeCN). Stir at 40°C for 12 hours to form the dark red N-amino-3-ethylpyridinium salt[3].
-
Ylide Formation: React the isolated salt with a substituted acid chloride (e.g., 3,5-dimethylbenzoyl chloride) in Tetrahydrofuran (THF) and Triethylamine (
) at 70°C overnight. -
Quenching: Arrest the reaction using saturated sodium bicarbonate (
) and extract the stable crystalline pyridinium ylide using dichloromethane ( )[3]. -
Selective Reduction: Dissolve the ylide in absolute ethanol and cool to 0°C. Slowly add
. The low temperature and mild reducing agent ensure partial reduction, yielding the target N-substituted[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridine[3]. -
Purification: Purify the final solid via flash column chromatography (ethyl acetate:hexane, 6:4 v/v) to isolate the anti-cancer pharmacophore[3].
Conclusion
The comparative analysis between 3-ethylpyridine and unsubstituted pyridine highlights a fundamental principle in drug design: minor functional group additions can trigger macroscopic shifts in biological activity. The 3-ethyl substitution transforms a relatively inert, highly soluble solvent into a potent, picomolar-range angiogenesis inhibitor and an indispensable building block for advanced anti-cancer THP derivatives. For researchers and drug development professionals, prioritizing 3-ethyl-substituted scaffolds over unsubstituted analogues offers a validated pathway to enhanced target engagement and pharmacological efficacy.
References
-
Identification of Pyridine Compounds in Cigarette Smoke Solution That Inhibit Growth of the Chick Chorioallantoic Membrane Source: Toxicological Sciences, Oxford Academic (2002) URL:[Link]
-
Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents Source: Madridge Journal of Cancer Study & Research (2019) URL:[Link]
Sources
"comparison of catalysts for the synthesis of 2-(chloromethyl)-3-ethylpyridine hydrochloride"
An in-depth technical analysis and protocol guide for the catalytic synthesis of 2-(chloromethyl)-3-ethylpyridine hydrochloride, designed for process chemists and drug development professionals.
Introduction
2-(Chloromethyl)-3-ethylpyridine hydrochloride is a high-value pharmaceutical intermediate structurally related to the picolyl chlorides used in the synthesis of proton pump inhibitors (PPIs) and anti-diabetic active pharmaceutical ingredients (APIs). The industrial preparation of this compound generally proceeds via a three-stage sequence: N-oxidation of 3-ethylpyridine, Boekelheide rearrangement to the corresponding carbinol, and a final chlorination step [1].
The choice of catalyst at each stage—particularly during the final chlorination—dictates the impurity profile, atom economy, and scalability of the process. This guide objectively compares the catalytic landscape for this synthesis, providing researchers with data-driven insights and self-validating protocols to optimize scale-up.
Figure 1: Three-step catalytic synthesis workflow for 2-(chloromethyl)-3-ethylpyridine hydrochloride.
Part 1: Catalytic Comparison by Reaction Stage
Stage 1 & 2: N-Oxidation and Boekelheide Rearrangement
Before chlorination, the pyridine ring must be functionalized at the 2-position.
-
N-Oxidation Catalysts: While traditional peracetic acid is standard, the use of Methyltrioxorhenium (MTO) as a catalyst with aqueous
accelerates oxygen transfer, yielding the N-oxide in >98% purity while minimizing the exothermic risks associated with peracids. -
Rearrangement Catalysts: The N-oxide undergoes a [3,3]-sigmatropic rearrangement using an acylating agent (e.g., propionic anhydride). The addition of Potassium Carbonate (
) or Triethylamine ( ) acts as a base catalyst. Causality: The base accelerates the initial acylation of the N-oxide oxygen and facilitates the subsequent deprotonation of the adjacent methyl/ethyl group, driving the rearrangement at lower temperatures (45–95 °C) compared to the uncatalyzed thermal route (>120 °C) [1].
Stage 3: Chlorination Catalysts (The Core Transformation)
The conversion of 2-hydroxymethyl-3-ethylpyridine to 2-(chloromethyl)-3-ethylpyridine is the most critical step. Pyridine carbinols are prone to over-chlorination (electrophilic aromatic substitution on the ring) and base-catalyzed dimerization.
System A: Thionyl Chloride (
-
Mechanism:
alone is sluggish and can lead to ether byproducts. The addition of catalytic DMF generates a Vilsmeier-Haack-type intermediate ( ). -
Causality: This highly electrophilic species rapidly activates the hydroxyl group, facilitating a clean
displacement by chloride. However, it generates and gases, requiring robust scrubbing and careful temperature control to prevent ring-chlorination.
System B: Cyanuric Chloride + DMF Adduct
-
Mechanism: Cyanuric chloride reacts with DMF to form a stable, solid activated triazine complex.
-
Causality: This system transfers chlorine without generating acidic gases like
. The mild nature of the triazine leaving group significantly reduces the risk of over-chlorination (e.g., formation of dichloro-analogs), making it vastly superior for sensitive pyridine derivatives [2].
System C: Triphosgene + Diisopropylamine
-
Mechanism: Triphosgene acts as a safe, solid phosgene source. In the presence of an amine base, it forms a reactive chloroformate intermediate.
-
Causality: The intermediate rapidly collapses to the chloromethylpyridine with high selectivity. While it offers excellent atom economy, it requires stringent safety protocols due to the in situ generation of phosgene gas [3].
Figure 2: Mechanistic pathways of DMF-catalyzed chlorination via Vilsmeier and Triazine intermediates.
Part 2: Quantitative Data Presentation
The following table summarizes the performance of the chlorination catalytic systems based on benchmark scale-up data (100 mmol scale).
| Catalytic System | Reagents | Yield (%) | Purity (HPLC) | Primary Byproduct Risk | E-factor |
| System A | 85% | 95.8% | Ring-chlorinated isomers | High (Acid gas) | |
| System B | Cyanuric Cl (1.02 eq) + DMF (solvent) | 92% | >99.0% | Cyanuric acid (easily filtered) | Low |
| System C | Triphosgene (0.4 eq) + | 88% | 98.5% | Dimeric ethers | Medium |
| System D | Anhydrous HCl gas (excess) | 80% | 95.0% | Unreacted starting material | High |
Part 3: Self-Validating Experimental Protocol
The following protocol utilizes System B (Cyanuric Chloride + DMF) for the chlorination, followed by anhydrous HCl treatment to isolate the hydrochloride salt. This is designed as a self-validating system; it incorporates In-Process Controls (IPCs) to ensure mechanistic milestones are met before proceeding.
Materials Required:
-
2-Hydroxymethyl-3-ethylpyridine (1.0 eq, 50 mmol)
-
Cyanuric Chloride (1.02 eq, 51 mmol)
-
N,N-Dimethylformamide (DMF) (15 mL, acts as both catalyst and solvent)
-
Dichloromethane (DCM) (75 mL)
-
Anhydrous HCl gas or 4M HCl in Dioxane (1.1 eq)
Step-by-Step Methodology:
Step 1: Formation of the Activated Complex
-
Charge a dry 250 mL round-bottom flask with Cyanuric Chloride (9.41 g, 51 mmol) and DMF (15 mL) under an inert
atmosphere. -
Stir at room temperature (20 °C) for 1 hour.
-
Causality & Validation: A white, solid adduct (Cyanuric chloride•DMF) will precipitate. This visual cue validates the formation of the active chlorine-transfer species. Do not proceed until the solid is clearly visible.
Step 2: Substrate Addition & Chlorination
-
Dissolve 2-Hydroxymethyl-3-ethylpyridine (6.86 g, 50 mmol) in anhydrous DCM (75 mL).
-
Add the DCM solution dropwise to the activated complex over 30 minutes, maintaining the temperature below 25 °C using a water bath.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Causality: The mild nature of the triazine complex allows for room-temperature reaction without the evolution of
gas, protecting the ethyl group from radical chlorination.
Step 3: In-Process Control (IPC)
-
Withdraw a 50 µL aliquot, quench with water, extract with DCM, and analyze via HPLC (UV at 254 nm).
-
Validation Check: The reaction is deemed complete when the starting material peak is <1.0%. If >1.0%, add an additional 0.05 eq of Cyanuric Chloride and stir for 2 hours.
Step 4: Workup and Salt Formation
-
Quench the reaction by adding 100 mL of Deionized (DI) water. Stir for 15 minutes.
-
Separate the organic (DCM) layer. Extract the aqueous layer once with 50 mL DCM. Combine the organic layers and wash with brine (50 mL), then dry over anhydrous
. -
Causality: Water hydrolyzes the cyanuric acid byproduct, which is highly water-soluble, ensuring it is completely removed from the organic phase.
-
Cool the dry DCM phase to -10 °C.
-
Slowly bubble anhydrous HCl gas (or add 4M HCl in dioxane) until the pH of the solution reaches 1-2 (monitor via pH paper on a wet aliquot).
-
Allow the mixture to warm to room temperature over 2 hours. The product, 2-(chloromethyl)-3-ethylpyridine hydrochloride , will precipitate as a colorless/white solid.
-
Filter, wash with cold DCM, and dry under vacuum to afford the final product.
References
- Zheng, Y., et al. (2008). Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine. Google Patents (Patent No. CN102603620A).
-
Bazan, G., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Micromachines, 12(8), 860. Available at:[Link]
-
Narendar, P., et al. (2004). Facile and Selective Synthesis of Chloromethylpyridines and Chloropyridines Using Diphosgene/Triphosgene. Synthetic Communications, 34(6), 1097–1103. Available at:[Link]
"evaluating the efficacy of pesticides derived from 2-(chloromethyl)-3-ethylpyridine hydrochloride"
Topic: Content Type: Publish Comparison Guide
A Technical Comparison Guide for Researchers and Agrochemical Professionals
Executive Summary: From Precursor to Active Ingredient
The chemical 2-(chloromethyl)-3-ethylpyridine hydrochloride (CAS 1388218-31-2) serves as a specialized intermediate in the synthesis of pyridine-based agrochemicals. Its primary industrial application lies in the production of Imidazolinone herbicides , most notably Imazethapyr .[1][2]
While the precursor itself is a chemical building block, its downstream derivative, Imazethapyr, is a cornerstone active ingredient (AI) for broad-spectrum weed control in legumes (soybeans, peanuts, alfalfa). This guide evaluates the efficacy of Imazethapyr—synthesized via this ethyl-pyridine pathway—against industry-standard alternatives like Glyphosate and Glufosinate.
Key Technical Insight: The "3-ethyl" substitution on the pyridine ring is critical. In the final Imazethapyr molecule (5-ethyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinic acid), this ethyl group provides the necessary lipophilicity and steric properties that dictate the herbicide's selectivity and metabolic stability in leguminous crops.
Mechanism of Action (MoA): Acetohydroxyacid Synthase (AHAS) Inhibition[1][3][4][5][6]
Imazethapyr operates by inhibiting acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase (ALS). This enzyme is the first step in the biosynthesis of branched-chain amino acids: Valine, Leucine, and Isoleucine .
-
Selectivity: Legumes (e.g., soybeans) rapidly metabolize Imazethapyr into non-toxic conjugates via hydroxylation and glycosylation, whereas susceptible weeds cannot, leading to "starvation" of essential amino acids.
-
Symptomology: Growth stasis occurs within hours; visible chlorosis and necrosis appear in 1–2 weeks.
Figure 1: Signal Transduction and Inhibition Pathway
Caption: Imazethapyr acts as a systemic AHAS inhibitor, blocking the biosynthesis of essential branched-chain amino acids, leading to cellular arrest in meristems.[3]
Comparative Efficacy Analysis
This section compares Imazethapyr (derived from the 3-ethylpyridine precursor) against Glyphosate (EPSPS inhibitor) and Glufosinate (Glutamine Synthetase inhibitor).
Table 1: Performance Matrix (Soybean & Legume Systems)
| Feature | Imazethapyr (Imidazolinone) | Glyphosate (Glycine) | Glufosinate (Phosphinic Acid) |
| Primary Target | Broadleaf weeds & Grasses | Non-selective (All vegetation) | Broadleaf weeds & Annual grasses |
| Systemicity | High (Xylem & Phloem mobile) | High (Translocates to roots) | Low (Contact-dominant) |
| Residual Activity | Yes (Soil active for 2-4 weeks) | No (Inactivated by soil) | No (Minimal soil activity) |
| Speed of Action | Slow (1-3 weeks for death) | Moderate (1-2 weeks) | Fast (3-5 days) |
| Resistance Risk | High (ALS-inhibitor resistance is common) | Moderate (Widespread, but specific) | Low (Developing slowly) |
| Crop Safety | Excellent in Legumes (Metabolic tolerance) | Requires GMO Trait (Roundup Ready) | Requires GMO Trait (LibertyLink) |
Experimental Efficacy Data
Based on field trials controlling Amaranthus (Pigweed) and Abutilon (Velvetleaf).
-
Residual Control: Imazethapyr provides superior pre-emergence control compared to Glyphosate. In field trials, a single application of Imazethapyr (70 g ai/ha) maintained >85% control of Velvetleaf for 21 days post-application, whereas Glyphosate treatments required sequential applications to manage late-emerging cohorts [1][3].
-
Translocation Efficiency: While Glyphosate is superior in controlling large, established perennials due to deep root translocation, Imazethapyr is more effective on young, actively growing broadleaf weeds in legume canopies where crop safety is paramount [2].
-
Resistance Profiles: Imazethapyr resistance is prevalent in Amaranthus palmeri. However, it remains highly effective against non-ALS-resistant populations of Setaria (Foxtail) and Panicum species [8].
Experimental Protocols
To validate the efficacy of a batch of Imazethapyr synthesized from 2-(chloromethyl)-3-ethylpyridine hydrochloride, the following protocols are recommended.
Protocol A: Synthesis Validation (Brief)
-
Step 1: Chloromethylation: Reaction of 3-ethylpyridine (or 3-ethyl-2-methylpyridine) to yield 2-(chloromethyl)-3-ethylpyridine hydrochloride .
-
Step 2: Oxidation: Conversion of the chloromethyl and ethyl groups to yield 5-ethyl-2,3-pyridinedicarboxylic acid .
-
Step 3: Cyclization: Reaction with 2-amino-2,3-dimethylbutyramide to close the imidazolinone ring, yielding Imazethapyr.[4]
Protocol B: Post-Emergence Efficacy Bioassay
Objective: Determine the GR50 (Growth Reduction 50%) on Amaranthus retroflexus.
-
Plant Material: Grow A. retroflexus in 10-cm pots containing silt loam soil until the 4-leaf stage.
-
Treatment: Prepare Imazethapyr solutions at rates of 0, 18, 35, 70, and 140 g ai/ha with 0.25% v/v non-ionic surfactant.
-
Application: Use a track sprayer calibrated to deliver 187 L/ha at 276 kPa.
-
Data Collection:
-
7 DAT (Days After Treatment): Visual injury rating (0 = no effect, 100 = complete necrosis).
-
21 DAT: Harvest above-ground biomass, dry at 60°C for 48h, and weigh.
-
-
Analysis: Fit data to a log-logistic curve to calculate GR50.
-
Self-Validation Check: The untreated control must show 0% injury. The 140 g/ha rate should show >90% biomass reduction in susceptible populations.
-
Figure 2: Synthesis & Validation Workflow
Caption: Workflow from the ethyl-pyridine precursor to the final efficacy validation of Imazethapyr.
Safety & Environmental Profile
-
Mammalian Toxicity: Imazethapyr has low acute toxicity (Rat Oral LD50 > 5000 mg/kg) because mammals lack the AHAS enzyme [11].
-
Environmental Fate:
-
Soil Half-life: 60–90 days. It is degraded by soil microbes and photolysis.
-
Mobility: Moderate. High pH soils (>6.5) increase solubility and potential for carryover injury to rotational crops like corn or sugar beets [13].
-
-
Precursor Handling: 2-(chloromethyl)-3-ethylpyridine hydrochloride is corrosive and a skin sensitizer. Synthesis must occur in closed vessels with proper scrubbing of HCl vapors.
References
-
Comparison of weed control performance of imazethapyr & glyphosate. Applied Weed Science Research. University of Minnesota.[5] 5[1][2][6][5][7][8][9][10]
-
Efficacy of glyphosate, glufosinate, and imazethapyr on selected weed species. Weed Science, Cambridge Core.[11] 11
-
Imazethapyr Technical Fact Sheet. FAO JMPR Evaluation 2014. 12[1][2][3][6][5][7][8][9][10]
-
Synthesis method of imazethapyr. Google Patents CN112142713A. 4[6][7][9]
-
Multiple resistance to imazethapyr, atrazine, and glyphosate. Weed Technology. 7
Sources
- 1. Imazethapyr (Ref: AC 252925) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Imazethapyr Technical (CAS NO:81335-77-5) | Imazethapyr Technical Manufacturer and Suppliers | Scimplify [scimplify.com]
- 4. CN112142713A - Synthesis method of imazethapyr - Google Patents [patents.google.com]
- 5. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
- 6. fao.org [fao.org]
- 7. Multiple resistance to imazethapyr, atrazine, and glyphosate in a recently introduced Palmer amaranth (Amaranthus palmeri) accession in Wisconsin | Weed Technology | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. cal-ipc.org [cal-ipc.org]
- 10. bioone.org [bioone.org]
- 11. Efficacy of glyphosate, glufosinate, and imazethapyr on selected weed species | Weed Science | Cambridge Core [cambridge.org]
- 12. fao.org [fao.org]
Safety Operating Guide
Personal protective equipment for handling 2-(chloromethyl)-3-ethylpyridine hydrochloride
This guide provides a comprehensive operational framework for the safe handling, synthesis integration, and disposal of 2-(chloromethyl)-3-ethylpyridine hydrochloride .
Senior Scientist Note : This compound belongs to the class of picolyl chlorides . While valuable as pharmaceutical intermediates (often for proton pump inhibitors or enzyme inhibitors), they act as potent alkylating agents . They function similarly to nitrogen mustards, capable of alkylating DNA and proteins. Treat this substance not just as a corrosive, but as a potential mutagen and vesicant . The hydrochloride salt stabilizes the molecule, but exposure to moisture will liberate hydrochloric acid and potentially the unstable free base, which can polymerize violently.
Chemical Profile & Risk Assessment
| Parameter | Data / Specification |
| Chemical Name | 2-(Chloromethyl)-3-ethylpyridine hydrochloride |
| CAS Number | 1388218-31-2 (Analogous to 6959-47-3) |
| Physical State | White to off-white hygroscopic solid |
| Core Hazards | Skin Corrosion (Category 1B) , Serious Eye Damage (Category 1) , Acute Toxicity (Oral) .[1] |
| Mechanism of Toxicity | Alkylating Agent : The chloromethyl group is highly electrophilic. It attacks nucleophilic centers in biological tissue (DNA bases, amino acid residues), leading to cell death and potential sensitization. |
| Stability | Hygroscopic .[1] Hydrolyzes in water to release HCl. The free base (if generated) is thermally unstable and may polymerize exothermically. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard lab PPE alone. The high electrophilicity of this compound requires barrier protection against permeation, not just splash resistance.
| Scale of Operation | Hand Protection | Eye/Face Protection | Respiratory/Body |
| Analytical (<100 mg) | Double Nitrile (min 0.11 mm). Change immediately upon splash. | Chemical Safety Goggles. | Lab coat (buttoned). Fume hood sash at lowest working height. |
| Preparative (100 mg - 10 g) | Double Gloving Required : Inner: Nitrile (4 mil)Outer: Laminate/Barrier (e.g., Silver Shield™) . Reason: Alkyl chlorides permeate nitrile in <15 mins. | Chemical Goggles + Face Shield . | Tyvek® sleeves or apron over lab coat. Work strictly in Fume Hood. |
| Bulk/Process (>10 g) | Laminate (Silver Shield) or Viton®. Do not use Latex or thin Nitrile. | Full-face Respirator (if hood containment is breached) or PAPR. | Chemical-resistant coveralls (Tychem®). |
Operational Handling Protocols
A. Storage & Stability
-
Temperature : Store at 2–8°C (Refrigerated).
-
Atmosphere : Store under Argon or Nitrogen . The compound is hygroscopic; moisture absorption accelerates hydrolysis to the alcohol and HCl, degrading purity and increasing corrosion hazard.
-
Container : Glass or Teflon-lined containers only. Do not store in metal containers due to acid corrosion risk.
B. Weighing & Transfer (The "Static-Free" Method)
Use this protocol to prevent aerosolization of the solid salt.
-
Preparation : Place a balance inside the chemical fume hood. If this is not possible, use a tarred secondary container (glass vial with cap).
-
Anti-Static Gun : Use an ionizing gun on the weighing boat and spatula. Picolyl salts are prone to static charge, which causes "jumping" of particles.
-
Transfer :
-
Do not use metal spatulas if the solid is damp (corrosion risk). Use porcelain or PTFE-coated spatulas.
-
Weigh into a tared vial, cap immediately, and wipe the exterior of the vial with a dry Kimwipe before removing from the hood.
-
C. Reaction Setup (Nucleophilic Substitution)
Scenario: Using the compound as an electrophile in a coupling reaction.
-
Solvent Choice : Use anhydrous non-nucleophilic solvents (DCM, DMF, Acetonitrile). Avoid alcohols unless solvolysis is intended.
-
Base Addition : When neutralizing the HCl salt to generate the reactive free base in situ (e.g., using TEA or DIPEA), add the base slowly at 0°C .
-
Why? The neutralization is exothermic. Generating the free base too quickly in the absence of a nucleophile can lead to self-polymerization (tar formation).
-
-
Quenching : Never quench directly with water. Quench reaction mixtures with ammonium hydroxide or a dilute amine solution to destroy unreacted alkyl chloride before aqueous workup.
Mandatory Visualization: Safety Decision Logic
The following diagram outlines the decision-making process for handling alkylating picolyl derivatives.
Caption: Operational logic flow for selecting PPE and handling procedures based on scale and static hazards.
Emergency Response & Decontamination
Spill Cleanup (Solid)
-
Evacuate : Clear the immediate area.
-
PPE : Don Silver Shield gloves and a P100 respirator.
-
Neutralization : Cover the spill with a mixture of sand and soda ash (sodium carbonate) to neutralize acidity.
-
Collection : Scoop into a waste container. Do not use a vacuum cleaner (risk of aerosol generation).
-
Decontamination : Wipe the surface with a 5% solution of sodium thiosulfate or dilute ammonia. This chemically destroys the alkylating capability of any residue.
First Aid
-
Skin Contact : Immediate flushing with water for 15 minutes .[2] Do not use "neutralizing" creams immediately; water dilution is priority. Discard contaminated leather shoes.
-
Eye Contact : Flush for 15 minutes, lifting eyelids. Time is critical to prevent permanent corneal opacity.
-
Inhalation : Move to fresh air.[1][2][3][4] If breathing is difficult, oxygen should be administered by trained personnel.
Waste Management
Do not dispose of active alkylating agents in the general trash or standard solvent waste.
-
Deactivation Protocol :
-
Dissolve the waste material in a solvent (e.g., acetone or ethanol).
-
Add an excess of concentrated ammonium hydroxide or sodium thiosulfate .
-
Stir for 12 hours. This converts the reactive chloromethyl group into a benign amine or thiosulfate ester.
-
-
Disposal :
-
Adjust pH to 7–9.
-
Label as "Deactivated Halogenated Organic Waste" and dispose of according to local EHS regulations.
-
References
-
Google Patents . CN102603620A: Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride.[5] Available at:
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-CHLOROMETHYL-3-METHYL-PYRIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
